Perfluorobutane
説明
Contextualization of Perfluorocarbons in Medical Science
Perfluorocarbons (PFCs) are a class of organic liquids derived from hydrocarbons where hydrogen atoms are replaced by fluorine atoms. These compounds are characterized by their chemical and biological inertness, high stability, and immiscibility with water. Since the 1960s, PFCs have been extensively studied in biomedical research due to their unique properties, including their capacity to dissolve significant amounts of gases like oxygen and carbon dioxide. This property has led to their exploration in various medical applications, such as oxygen carriers, drug delivery systems, and diagnostic imaging agents. amsect.orgnih.govresearchgate.netnih.govpatsnap.com
Evolution of Perflubutane as a Specialized Chemical Compound
Perflubutane (C4F10), also known as decafluorobutane, is a simple fluorocarbon with a n-butane skeleton where all hydrogen atoms have been substituted by fluorine atoms. patsnap.comnih.govwikipedia.org This perfluorination imparts exceptional stability and inertness to the molecule, making it resistant to metabolic breakdown. patsnap.com Its development marks an evolution in contrast agents, particularly as a core component of second-generation ultrasound contrast agents. mdpi.com Perflubutane is utilized as a gas core within microbubbles, which are stabilized by a monomolecular membrane, often composed of hydrogenated egg phosphatidyl serine. ajronline.org
Overview of Perflubutane's Primary Role as an Ultrasound Contrast Agent
Perflubutane's primary role in medical science is as an ultrasound contrast agent, notably under the trade name Sonazoid. ajronline.orgpatsnap.com When administered intravenously, perflubutane forms microbubbles that circulate through the bloodstream. patsnap.compatsnap.com These microbubbles, typically ranging from 2–5 µm in size, are small enough to pass through capillaries but sufficiently large to reflect ultrasound waves, thereby enhancing the echogenicity of blood and improving the clarity and detail of ultrasound images. patsnap.compatsnap.comtandfonline.com A distinguishing feature of perflubutane microbubbles is their uptake by Kupffer cells, which are liver-specific macrophages in the reticuloendothelial system. ajronline.orgtandfonline.com This unique characteristic allows for both vascular phase and parenchyma-specific (Kupffer phase) imaging, providing dynamic and functional information. ajronline.orgtandfonline.comnih.gov
Significance of Perflubutane in Enhancing Diagnostic Imaging Modalities
The enhanced contrast provided by perflubutane microbubbles significantly improves the diagnostic capabilities of ultrasound imaging. It enables real-time visualization of vascular structures and tissue perfusion, which is crucial for detecting and characterizing various pathologies. patsnap.comtandfonline.com
Detailed Research Findings:
Liver Lesions: Perflubutane-enhanced ultrasound has demonstrated high sensitivity and accuracy in the diagnosis of hepatocellular carcinoma (HCC) and other focal liver lesions. mdpi.comajronline.orgtandfonline.com It allows for the evaluation of hemodynamic behavior during arterial, portal, and transitional phases, as well as functional imaging during the Kupffer phase. tandfonline.com Studies have shown that contrast-enhanced ultrasound with perflubutane microbubbles can improve diagnostic efficacy in both the characterization and detection of focal liver lesions when compared to unenhanced ultrasound and dynamic computed tomography (CT). ajronline.org Quantitative analysis using perflubutane microbubbles has also shown a linear relationship between contrast signal intensity and microbubble concentration, enabling the collection of quantitative hemodynamic information regarding HCC. mdpi.com
Table 1: Diagnostic Efficacy in Focal Liver Lesion Characterization and Detection
| Imaging Modality | Diagnostic Efficacy (Characterization) | Diagnostic Efficacy (Detection) |
| Unenhanced Ultrasound | Lower | Lower |
| Dynamic CT | Lower | Lower |
| Contrast-Enhanced Ultrasound (CEUS) with Perflubutane Microbubbles | Improved | Improved |
| Data based on comparative studies in focal liver lesions. ajronline.org |
Breast Lesions: Perflubutane-enhanced ultrasound has been investigated for its efficacy in differentiating between benign and malignant focal breast lesions. Clinical trials have indicated that its diagnostic accuracy is significantly higher compared to unenhanced ultrasound. ajronline.org
Table 2: Diagnostic Efficacy in Focal Breast Lesion Differentiation
| Imaging Modality | Accuracy (%) | Specificity (%) | Sensitivity (%) |
| Unenhanced Ultrasound | 65.5 | Not specified | Not specified |
| Contrast-Enhanced Ultrasound (CEUS) with Perflubutane Microbubbles | 87.2 | Significantly higher | Not statistically significant |
| Contrast-Enhanced MRI | Not specified | Not statistically significant | Not statistically significant |
| Data derived from a phase 3 multicenter clinical trial for focal breast lesions. ajronline.org |
Prostate Cancer: Research has also explored the utility of perflubutane microbubble-enhanced ultrasound in the imaging and detection of prostate cancer. It has been shown to improve the detection rate of prostate cancer by visualizing cancerous lesions, particularly in the transition zone. nih.gov
These applications underscore perflubutane's role as a valuable tool in modern diagnostic medicine, contributing to more accurate and timely diagnoses across various organ systems.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1,1,1,2,2,3,3,4,4,4-decafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F10/c5-1(6,3(9,10)11)2(7,8)4(12,13)14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVGMUDTWQVPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F10 | |
| Record name | Butane, 1,1,1,2,2,3,3,4,4,4-decafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059876 | |
| Record name | Perfluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquefied gas; [MSDSonline] | |
| Record name | Perfluorobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8636 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
-2.1 °C | |
| Record name | Perfluorobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in benzene, chloroform | |
| Record name | Perfluorobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.6484 g/cu cm at 25 °C | |
| Record name | Perfluorobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.01X10+3 mm Hg at 25 °C | |
| Record name | Perfluorobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas | |
CAS No. |
355-25-9 | |
| Record name | Perfluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perflubutane [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perflubutane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12821 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Butane, 1,1,1,2,2,3,3,4,4,4-decafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decafluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE4TWR0K2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Perfluorobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-129 °C | |
| Record name | Perfluorobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Advanced Synthetic Methodologies and Formulation Science of Perflubutane Based Systems
Principles of Microbubble Formation and Stabilization in Perflubutane Suspensions
The persistence of perflubutane microbubbles in an aqueous environment is a complex interplay of physical and chemical principles. These gaseous cores are inherently unstable due to the high surface tension at the gas-liquid interface, which creates a significant Laplace overpressure, driving the gas to dissolve into the surrounding liquid. nih.gov To counteract this, a stabilizing shell is essential.
Role of Monomolecular Membranes in Microbubble Stability
A monomolecular layer, typically composed of amphipathic molecules, forms a viscoelastic shell around the perflubutane gas core. taylorfrancis.com This membrane plays a dual role in stabilization. Firstly, it dramatically reduces the surface tension at the gas-water interface. Saturated diacyl phospholipids (B1166683), for instance, can compress laterally within this monolayer to achieve a very low surface tension, thereby mitigating the Laplace pressure. nih.gov Secondly, the densely packed nature of this monomolecular film acts as a barrier, hindering the permeation of the perflubutane gas out of the microbubble. taylorfrancis.com The stability and dynamic behavior of the microbubble are intrinsically linked to the properties of this monomolecular membrane. taylorfrancis.com
The state of the monomolecular film, whether in a liquid-expanded or liquid-condensed phase, influences the microbubble's acoustic response. mdpi.com The conformation of this layer is also a subject of ongoing research, particularly in the context of high-shear production methods. utwente.nl
Influence of Shell Materials (e.g., Phospholipids, Polymers) on Performance
The choice of shell material is a critical determinant of the microbubble's stability, acoustic properties, and functionality. Phospholipids and polymers are the most common classes of materials employed for this purpose.
Phospholipids: The physicochemical properties of the phospholipid shell significantly affect the microbubble's response to ultrasound. nih.gov Key factors include the acyl chain length of the phospholipid and the type of emulsifier used. Increasing the acyl chain length of saturated phospholipids enhances the cohesiveness of the shell, which in turn decreases the rate of acoustic dissolution and the tendency for fragmentation. nih.gov For example, microbubbles coated with longer acyl chain phospholipids are more resistant to dissolution under acoustic pressure. nih.gov The choice of emulsifier, such as a single-chain surfactant versus a double-chain lipopolymer, also impacts the shedding of lipid material from the shell during insonification. nih.gov
Polymers: In some formulations, polymers are integrated into the shell structure, often in combination with phospholipids, to create composite shells. nih.gov These polymer-phospholipid composite microbubbles can offer enhanced stability and increased capacity for drug loading compared to purely lipid-based shells. nih.gov The polymer network can be crosslinked to provide a more robust and thicker shell. nih.gov For instance, a shell composed of poly(acrylic acid) and phospholipids has demonstrated excellent ultrasound contrast enhancement and the ability to retain or release its contents based on the level of ultrasound exposure. nih.gov
| Shell Material Component | Key Property | Influence on Microbubble Performance |
| Saturated Phospholipids | Acyl Chain Length | Longer chains increase shell cohesiveness, decreasing acoustic dissolution and fragmentation. nih.gov |
| Emulsifiers (e.g., Lipopolymers) | Molecular Structure | Affects the mechanism of lipid shedding from the microbubble shell under ultrasound. nih.gov |
| Polymers (e.g., Poly(acrylic acid)) | Crosslinking Capability | Forms a thicker, more stable shell, enhancing drug loading capacity. nih.gov |
| Proteins (e.g., Albumin) | Disulfide Bridging | Creates a relatively rigid and stable shell through covalent cross-linking. nih.gov |
Fabrication Techniques for Perflubutane Microbubbles and Nanodroplets
Several methods are employed to fabricate perflubutane microbubbles and nanodroplets, each with its own advantages and limitations.
Sonication: This is a widely used technique where a solution containing the shell components (e.g., phospholipids) is sonicated in the presence of perflubutane gas. nih.gov The high-energy acoustic waves create cavitation, leading to the formation of gas bubbles that are then encapsulated by the shell material. This method can produce a high concentration of microbubbles, though often with a broad size distribution (polydisperse). nih.govnih.gov
High-Pressure Extrusion: This technique can be used to produce nanodroplets from pre-formed microbubbles. nih.govnih.gov In this process, a microbubble suspension is forced through a membrane with a defined pore size under high pressure. This can lead to the condensation of the gas core into a liquid nanodroplet. nih.govnih.gov The size of the resulting nanodroplets can be controlled by the filter pore size. nih.gov
Microfluidics (Flow-Focusing): This method offers precise control over the size of the microbubbles, leading to monodisperse populations. utwente.nl In a flow-focusing device, the perflubutane gas stream is hydrodynamically focused by a co-flowing liquid containing the shell material. This results in the formation of uniformly sized bubbles. utwente.nl Achieving high production rates for clinical relevance remains a key area of development for this technique. utwente.nl
Challenges and Innovations in Scalable Production of Perflubutane Formulations
The translation of perflubutane-based formulations from the laboratory to clinical and commercial scales presents several challenges. A primary hurdle is achieving consistent, large-scale production of monodisperse microbubbles. utwente.nl Polydispersity in microbubble size can lead to non-uniform acoustic behavior and activation thresholds. nih.govnih.gov
Innovations to address these challenges include:
Optimized Sonication Protocols: Research focuses on refining sonication parameters to narrow the size distribution of the resulting microbubbles.
High-Throughput Microfluidics: Efforts are underway to scale up microfluidic production to generate clinically relevant quantities of monodisperse microbubbles within a reasonable timeframe. utwente.nl
Single-Step Condensation Methods: Novel techniques that combine microbubble formation and condensation into nanodroplets in a single step aim to improve efficiency and yield for nanodroplet production. nih.govnih.gov
Biocompatible Cosurfactants: The use of biocompatible cosurfactants, such as propylene (B89431) glycol, in the formulation media has been shown to maximize the incorporation of targeting ligands into the microbubble shell during preparation, which is crucial for targeted formulations. nih.gov
Design Considerations for Targeted Perflubutane Microbubble Constructs
For applications requiring site-specific action, perflubutane microbubbles can be engineered to target specific biological markers. This is achieved by decorating the microbubble shell with targeting ligands. nih.gov
Key design considerations include:
Ligand Selection: The choice of ligand is paramount and depends on the biological target. Ligands can range from small molecules to peptides and antibodies that bind to specific receptors on cell surfaces. nih.govnih.gov
Ligand Density and Orientation: The density of the targeting ligands on the microbubble surface is a critical factor. A high surface density of ligands can promote cooperative multipoint interactions, leading to strong adhesion to the target even if the individual ligand-receptor affinity is low. nih.gov
Shell Chemistry for Ligand Attachment: The shell material must be amenable to the chemical conjugation of the targeting ligands. Phospholipid-based shells often include functionalized lipids (e.g., maleimide-functionalized lipids) to facilitate the attachment of thiolated ligands. nih.gov
Biocompatibility and Stability: The entire targeted construct, including the shell, gas core, and ligand, must be biocompatible and stable in the physiological environment to ensure it reaches its target without premature degradation. nih.gov The stability of the microbubbles during ultrasound exposure is also crucial, and can be improved by factors such as increasing the phospholipid chain length. nih.gov
| Design Parameter | Consideration | Impact on Targeting Efficiency |
| Targeting Ligand | Specificity for the biological target (e.g., receptors on diseased cells). | Determines the selectivity of microbubble accumulation at the desired site. nih.gov |
| Ligand Surface Density | High density can lead to multivalent binding and increased adhesion. | Enhances the avidity of the microbubble for the target surface, improving retention. nih.gov |
| Shell Composition | Incorporation of functionalized lipids for covalent ligand attachment. | Enables stable conjugation of targeting moieties to the microbubble surface. nih.gov |
| Microbubble Stability | Resistance to premature destruction in circulation and under ultrasound. | Ensures that the targeted microbubbles reach their destination and can be detected or activated. nih.gov |
Elucidation of Perflubutane S Mechanisms of Action at Molecular and Cellular Levels
Acoustic Physics of Perflubutane Microbubbles in Ultrasound Interaction
The interaction between perflubutane microbubbles and ultrasound waves is a complex physical phenomenon that enhances diagnostic imaging. This enhancement is primarily due to the high echogenicity of the microbubbles, which arises from the significant difference in acoustic impedance between the gas and the surrounding biological tissues. sci-hub.stijcmas.com
Mechanisms of Ultrasound Wave Reflection and Backscatter Enhancement
When introduced into the bloodstream, perflubutane microbubbles act as potent ultrasound reflectors. ijcmas.commedtigo.com The core principle behind this is the substantial mismatch in acoustic impedance between the perfluorobutane gas within the bubbles and the aqueous environment of the blood and soft tissues. This impedance difference causes a significant portion of the incident ultrasound waves to be reflected back towards the transducer, a phenomenon known as backscatter. ijcmas.com The result is a marked increase in the echogenicity of blood-filled structures, leading to improved contrast and visualization in the resulting sonogram. ijcmas.commedtigo.com
The effectiveness of microbubbles as acoustic backscatters is a key element in contrast-enhanced ultrasound (CEUS). researchgate.net By enhancing the signals from blood vessels, CEUS allows for detailed, real-time visualization of blood flow and perfusion in organs. medtigo.comresearchgate.net
Non-linear Oscillations and Harmonic Acoustic Signal Generation
Perflubutane microbubbles exhibit non-linear behavior when subjected to an ultrasound field. oaepublish.com At low acoustic pressures, the microbubbles oscillate in a stable, linear fashion. However, as the acoustic pressure increases, their oscillations become non-linear and asymmetrical. oaepublish.comtorontomu.ca These non-linear oscillations are crucial as they generate harmonic frequencies, which are multiples of the fundamental ultrasound frequency. jacc.orgresearchgate.net
Tissues, in contrast, produce very few harmonic signals. jacc.org This distinction allows for harmonic imaging techniques, where the ultrasound system is configured to detect only the harmonic signals generated by the microbubbles. nih.gov By filtering out the fundamental frequencies that are reflected by both tissue and microbubbles, harmonic imaging significantly improves the signal-to-noise ratio, resulting in clearer images with reduced clutter from surrounding tissues. oaepublish.comjacc.org The generation of these harmonic signals can be a result of the non-linear oscillations of the microbubbles or their destruction at higher acoustic pressures. oaepublish.comjacc.org
The stability and stiffness of the microbubble shell influence the acoustic pressure required to induce these non-linear vibrations. For instance, perflubutane microbubbles, having a relatively stiff shell, necessitate a higher acoustic amplitude to generate non-linear vibrations compared to other agents. researchgate.net
Biological Interactions and Biodistribution of Perflubutane Microbubbles
Following intravenous administration, perflubutane microbubbles are distributed throughout the circulatory system. Their size, typically between 2 and 5 micrometers, prevents them from extravasating into the perisinusoidal tissue, confining them to the vascular space. tandfonline.com The ultimate fate of these microbubbles involves clearance from the body, primarily through hepatic mechanisms and exhalation.
Hepatic Clearance Mechanisms: Phagocytosis by Kupffer Cells
A defining characteristic of perflubutane microbubbles is their recognition and uptake by the reticuloendothelial system, particularly the Kupffer cells in the liver. ajronline.orge-jlc.orgnih.gov Kupffer cells are specialized macrophages located within the liver sinusoids. nih.gov Electron microscopy studies have confirmed that these microbubbles are exclusively internalized by Kupffer cells, and not by other liver cells such as parenchymal, stellate, or endothelial cells. nih.gov This process of phagocytosis is a key mechanism for the hepatic clearance of the microbubbles. nih.govmyesr.org
This selective uptake by Kupffer cells leads to a sustained enhancement of the liver parenchyma, which can persist for a significant duration. tandfonline.comkoreamed.org This phenomenon forms the basis of the "Kupffer phase" in contrast-enhanced ultrasound of the liver, which typically begins around 10 minutes after injection. ajronline.orgkoreamed.orgnih.gov During this phase, healthy liver tissue, rich in functional Kupffer cells, appears enhanced, while malignant lesions that lack these cells appear as distinct defects. ajronline.orge-jlc.org Research has shown a high phagocytic ratio for perflubutane microbubbles, with approximately 99% being taken up by Kupffer cells. mdpi.com
Circulatory Dynamics and Microbubble Persistence in Vasculature
Upon injection, perflubutane microbubbles are rapidly distributed throughout the bloodstream, with their movement dictated by blood flow dynamics. medtigo.com The persistence of these microbubbles in the circulation is a critical factor for their use as a contrast agent. The low solubility and high molecular weight of the this compound gas contribute to their stability and longevity in the bloodstream compared to earlier air-filled microbubbles. sci-hub.st
The blood elimination half-life of perflubutane microbubbles is estimated to be between 20 and 35 minutes. tandfonline.com After their circulation and role in contrast enhancement, the majority of the this compound gas is eliminated from the body via exhalation through the lungs. tandfonline.comresearchgate.net Studies in rats have shown that over 96% of the injected perflubutane dose is recovered in exhaled air within the first 24 hours. researchgate.net The residual components of the microbubbles are cleared by phagocytic cells, primarily in the liver and spleen. ajronline.org
Gas Exchange Principles for Perflubutane as an Oxygen Carrier
The fundamental principle governing gas exchange is diffusion, where gas molecules move passively from an area of higher partial pressure to an area of lower partial pressure. opentextbc.cawikipedia.org This is the same mechanism that drives the exchange of oxygen and carbon dioxide in the lungs. opentextbc.camsdmanuals.com In the alveoli, the higher partial pressure of oxygen in the inhaled air compared to the deoxygenated blood in the pulmonary capillaries facilitates the diffusion of oxygen into the blood. opentextbc.canih.gov
Perfluorocarbons, including perflubutane, have a high capacity to dissolve respiratory gases like oxygen and carbon dioxide. This property has led to research into their use in liquid ventilation and as potential oxygen carriers. In the context of perfluorocarbon-associated gas exchange, a volume of the perfluorocarbon liquid is instilled into the lungs and then ventilated with oxygen. nih.gov The perfluorocarbon acts as a medium where it is continuously "bubble-oxygenated" within the lungs, directly participating in the gas exchange process. nih.gov This approach has been shown to achieve efficient gas exchange, with arterial oxygen and carbon dioxide levels maintained near normal values. nih.gov The efficiency of this process relies on the large surface area provided by the alveoli and the concentration gradients that drive the movement of gases between the perfluorocarbon, the alveolar-capillary membrane, and the blood. wikipedia.orgnih.gov
Henry's Law and Oxygen Partial Pressure Dependency
The capacity of perfluorocarbons (PFCs), the class of compounds to which perflubutane (C₄F₁₀) belongs, to function as gas carriers is fundamentally governed by the principles of physical chemistry, most notably Henry's Law. wikipedia.org Formulated by William Henry in the early 19th century, this law states that the amount of a dissolved gas in a liquid is directly proportional to the partial pressure of that gas in equilibrium with the liquid. wikipedia.orgderangedphysiology.com The relationship can be expressed as C = αP, where 'C' is the concentration of the dissolved gas, 'P' is the partial pressure of the gas, and 'α' is the solubility coefficient, a constant specific to the gas, the liquid, and the temperature. nih.gov
In biological systems, gas exchange is driven by differences in partial pressure, not concentration. nih.gov For instance, the movement of oxygen from the alveoli into the pulmonary capillary blood is a direct consequence of the partial pressure gradient between the two compartments. nih.govbyjus.com Deoxygenated blood arriving at the lungs has a low partial pressure of oxygen, while the inhaled air in the alveoli has a high partial pressure of oxygen, driving oxygen into the blood. byjus.com
Liquid perfluorocarbons are remarkable for their high solubility of respiratory gases like oxygen and carbon dioxide, a property that makes them effective as potential oxygen carriers. nih.gov This high solubility means that at a given partial pressure, a greater volume of gas can be dissolved in a PFC compared to aqueous media like blood plasma. nih.gov The oxygen-carrying capacity of PFCs is not affected by temperature or pH. frontiersin.org This characteristic allows PFC-based nanoemulsions or microbubbles, which could utilize perflubutane, to be loaded with a significant amount of oxygen. nih.govfrontiersin.org The release of this molecular oxygen is then dependent on the ambient oxygen partial pressure of the surrounding tissues. ucsf.edu When a PFC carrier loaded with oxygen encounters an environment with a low partial pressure of oxygen (hypoxia), the gas will diffuse from the carrier into the tissue, following the partial pressure gradient as dictated by Henry's Law. derangedphysiology.comucsf.edu
Table 1: Principle of Henry's Law in Relation to Oxygen Transport
This table illustrates the direct relationship between the partial pressure of oxygen (pO₂) and its resulting concentration in a carrier liquid, according to Henry's Law.
| Environmental Condition | Partial Pressure of O₂ (mmHg) | State of O₂ in Carrier | Resulting Action |
| Oxygen Loading (e.g., exposure to pure O₂) | High (e.g., ~760 mmHg) | High concentration dissolved in PFC carrier | Oxygen uptake by the carrier |
| Normal Tissue (Normoxia) | Moderate (e.g., ~100 mmHg) | Equilibrium or slow release | Minimal net exchange |
| Hypoxic Tissue | Low (e.g., < 10 mmHg) | Low concentration in surrounding tissue | Diffusion of O₂ from carrier to tissue |
Physiological Transport Dynamics in Hypoxic Tissues
Hypoxia, a condition of low oxygen partial pressure in tissues, is a significant feature of various pathologies, including solid tumors. frontiersin.orgjci.org This oxygen deficit can render conventional cancer treatments that rely on the generation of reactive oxygen species, such as radiotherapy, less effective. nih.govfrontiersin.org Perfluorocarbon-based oxygen carriers, including nanoemulsions and microbubbles, are designed to alleviate this condition by transporting supplemental oxygen directly to these compromised tissues. nih.govjci.org
The transport of these carriers begins with their introduction into the bloodstream. patsnap.compatsnap.com Circulating through the vasculature, these nano- or micro-sized particles can perfuse tissues, including the microenvironment of tumors. nih.gov Upon reaching hypoxic regions, the core mechanism of oxygen release is activated. The significant difference between the high partial pressure of oxygen within the PFC carrier and the low partial pressure in the hypoxic tissue creates a steep gradient. nih.gov This gradient drives the passive diffusion of molecular oxygen from the carrier directly into the tissue, increasing local oxygenation. ucsf.edujci.org This process can help reprogram the tumor microenvironment from an immunosuppressive to an immune-permissive state, potentially enhancing the efficacy of immunotherapies. jci.org
Studies have described a "two-stage oxygen delivery" strategy using PFC nanoparticles. nih.gov In the first stage, oxygen that is physically dissolved in the PFC core is rapidly released upon arrival in the hypoxic environment. nih.gov Subsequently, the presence of the PFC nanoparticles can promote the penetration of red blood cells deeper into the tissue, facilitating a second stage of oxygen release from hemoglobin. nih.gov
While the primary application discussed for oxygen delivery relates to PFCs generally, the specific transport dynamics of perflubutane microbubbles have been well-documented in their role as an ultrasound contrast agent (Sonazoid). After intravenous administration, these microbubbles are transported through the circulatory system. patsnap.com A notable dynamic is their uptake by the reticuloendothelial system, particularly the Kupffer cells in the liver. ajronline.orgnih.govajronline.org This phagocytic action allows for a "Kupffer phase" of imaging, where healthy liver tissue containing these cells is enhanced, clearly delineating malignant lesions that lack Kupffer cells. ajronline.orgajronline.orgsmj.org.sg This established physiological transport to and uptake by specific cells within a target organ underscores the potential for perflubutane-based systems to be delivered to distinct tissue microenvironments.
Table 2: Research Findings on PFC-Based Oxygen Delivery to Hypoxic Tissues
| Carrier Type | Transport and Delivery Mechanism | Target Tissue Effect | Supporting Research Principle |
| PFC Nanoemulsions | Circulation through vasculature; passive diffusion of O₂ down a partial pressure gradient. nih.govjci.org | Alleviation of tumor hypoxia; improved efficacy of adoptively transferred T cells. jci.org | Henry's Law dictates O₂ release in low pO₂ environments. derangedphysiology.comnih.gov |
| PFC Nanoparticles | Two-stage delivery: 1) Rapid release of dissolved O₂. 2) Subsequent promotion of red blood cell infiltration. nih.gov | Rapid relief of hypoxic tumor microenvironment; increased radiotherapy efficacy. nih.gov | PFCs act as gas solvents and can modify the physical environment for other oxygen carriers (RBCs). nih.govnih.gov |
| Oxygen Microbubbles (OMBs) | Intraperitoneal administration; systemic oxygen delivery and CO₂ removal. mdpi.com | Improved hemoglobin oxygen saturation; resolution of tissue hypoxia in kidney and intestine. mdpi.com | High surface-to-volume ratio of microbubbles facilitates efficient gas exchange. mdpi.com |
Preclinical Investigations and Translational Research of Perflubutane
In Vitro Studies on Perflubutane Microbubble Biomechanics and Ligand Binding
Perflubutane is a key component of microbubble ultrasound contrast agents, which are gas-filled particles typically several micrometers in diameter. These microbubbles are designed to circulate within the bloodstream and effectively reflect ultrasound waves, thereby enhancing imaging contrast. ajronline.orgpatsnap.com The inert nature of perfluorocarbons, including perflubutane, contributes to extending the blood recirculation time of these microbubbles, which is crucial for targeted imaging applications. ajronline.org
In vitro studies serve as the foundational step for evaluating the targeting capabilities and understanding the molecular biomechanics of microbubble binding. ajronline.org In these assays, receptor molecules are adsorbed onto plastic or glass surfaces, allowing researchers to observe and quantify microbubble adhesion under both static and dynamic flow conditions, often using optical microscopy or ultrasound imaging. ajronline.org The presence of various molecules or ligands attached to the microbubble shell can significantly influence the microbubble's oscillation and structural stability when exposed to ultrasonic pulses. iyte.edu.tr Targeted microbubbles are engineered by functionalizing their surface with specific ligands that possess affinity for disease biomarkers, enabling their accumulation at disease sites for enhanced visualization. ajronline.orgajronline.org
Animal Model Efficacy Studies in Diagnostic Imaging Enhancement
Perflubutane has been extensively evaluated in various animal models to demonstrate its efficacy in enhancing diagnostic imaging across different organ systems.
In one such study involving 14 dogs, perfusion defects were identified in all 13 dogs that developed infarction, as verified by postmortem triphenyl tetrazolium chloride (TTC) staining. Gray scale harmonic imaging demonstrated 100% sensitivity in detecting these defects, while power Doppler imaging achieved 85% sensitivity. researchgate.net These findings indicate the potential of perflubutane-enhanced MCE to provide information comparable to nuclear imaging for assessing myocardial perfusion. drugbank.com The method for assessing and quantifying myocardial perfusion using MCE was validated in canine models, demonstrating its capability to detect flow-limiting coronary artery disease. ahajournals.org
Table 1: Myocardial Perfusion Defect Detection in Canine Models
| Imaging Modality | Sensitivity (%) (Infarction Detection) researchgate.net |
| Gray Scale Harmonic Imaging | 100 |
| Power Doppler Imaging | 85 |
Perflubutane microbubbles, marketed as Sonazoid, have demonstrated significant efficacy in the characterization and detection of focal liver lesions. patsnap.comresearchgate.netajronline.org A key mechanism involves the uptake of perflubutane microbubbles by Kupffer cells within the liver's reticuloendothelial system. ajronline.orgmdpi.com This unique property enables parenchyma-specific imaging, often referred to as Kupffer phase imaging, which is typically performed approximately 10 minutes after contrast injection. ajronline.orgmdpi.com During this phase, normal hepatic parenchyma exhibits enhancement, while malignant lesions, which contain few or no Kupffer cells, are clearly delineated as contrast defects. ajronline.orgmdpi.com
Comparative studies have shown that contrast-enhanced ultrasound (CEUS) with perflubutane microbubbles significantly improves diagnostic efficacy for both the characterization and detection of focal liver lesions when compared to unenhanced ultrasound and dynamic computed tomography (CT). ajronline.orgnih.gov For lesion characterization, the accuracy of CEUS with perflubutane was reported as 88.9%, which was significantly higher than unenhanced ultrasound (68.4%) and dynamic CT (80.5%). ajronline.org Furthermore, perflubutane-enhanced CEUS proved superior to dynamic CT in detecting metastatic lesions measuring 1 cm or smaller. ajronline.org
Table 2: Diagnostic Efficacy for Focal Liver Lesion Characterization ajronline.org
| Imaging Modality | Accuracy (%) |
| Contrast-Enhanced US | 88.9 |
| Unenhanced US | 68.4 |
| Dynamic CT | 80.5 |
Perflubutane microbubble-enhanced ultrasound has been evaluated for its potential in the imaging and detection of prostate cancer. nih.govdntb.gov.ua Preclinical and early clinical investigations, including a phase II multicenter clinical trial, have explored the usefulness of perflubutane microbubbles in this context. nih.gov These studies aim to leverage the contrast-enhancing properties of perflubutane to improve the visualization of prostatic lesions. patsnap.comnih.govdntb.gov.ua
Preclinical Safety and Biocompatibility Assessments of Perflubutane Formulations
Preclinical safety and biocompatibility assessments are critical steps in the development of any medical agent. Perflubutane, as a perfluorocarbon (PFC), is generally considered to be chemically and biologically inert and lacks inherent toxicity as an oxygen carrier. nih.govfrontiersin.org Biocompatibility evaluations ensure that medical devices and their constituent materials interact safely with biological tissues and physiological systems. namsa.cominspiryconsultant.com
These assessments typically involve a multi-phase approach, including a comprehensive chemical characterization of the material, a toxicological risk assessment, and specific biocompatibility testing. namsa.cominspiryconsultant.com International standards, such as ISO 10993, guide these evaluations, often prioritizing chemical characterization and in vitro tests before proceeding to animal testing, if necessary. namsa.comjohner-institute.com While PFCs are broadly well-tolerated, some in vitro models have reported instances of toxicity or adverse immune reactions. nih.gov It is recognized that the long-term safety and efficacy of PFC-based oxygen carriers require comprehensive confirmation. nih.gov
Exploration of Perflubutane in Oxygen Delivery to Hypoxic Tissues in Animal Models
Perfluorocarbons, including perflubutane, are characterized by their high solubility for gases, making them suitable candidates for oxygen delivery to hypoxic tissues. researchgate.netfrontiersin.org This property has led to their evaluation as oxygen carriers, with demonstrated potential for clinical translation. researchgate.net
PFC-based oxygen carriers are explored for their ability to enhance the effectiveness of various cancer treatments, such as synergistic radiotherapy, chemotherapy, and photodynamic therapy. researchgate.netnih.govfrontiersin.org By addressing tumor hypoxia, these agents can help to reshape the tumor microenvironment, thereby improving therapeutic outcomes. researchgate.netnih.gov For instance, PFC nanoemulsions can form microbubbles and increase oxygen delivery to tumors. Studies using F-Pentan Phase-Shift nanoemulsions, a type of PFC, in mice with pancreatic tumors, observed an increase in the partial pressure of tumor oxygen by up to 400% when combined with carbogen (B8564812) or radiation. frontiersin.org This highlights the potential of perflubutane and other PFCs to act as oxygen-delivering agents to improve the efficacy of anti-cancer therapies by overcoming oxygen deprivation in tumor tissues. researchgate.netnih.govfrontiersin.org
Clinical Research and Diagnostic Efficacy of Perflubutane Enhanced Ultrasound
Cardiovascular Diagnostic Applications
In cardiology, perflubutane-based contrast agents are utilized in perfusion stress echocardiography (PSE) to assess myocardial blood flow. The microbubbles are mechanically stable, allowing for extended imaging time to evaluate both myocardial perfusion and wall motion. springermedizin.de This offers a non-invasive method to investigate coronary artery disease (CAD) at the patient's bedside, presenting a potential alternative to established techniques like single photon emission computed tomography (SPECT). tandfonline.com
Evaluation of Myocardial Perfusion Echocardiography
The primary role of perflubutane in myocardial perfusion echocardiography is to enable the visualization of blood flow within the microvasculature of the heart muscle. After intravenous injection, the microbubbles travel through the circulatory system and into the coronary arteries, filling the myocardial capillaries. During stress echocardiography, typically induced pharmacologically with agents like dipyridamole (B1670753), areas of the heart muscle supplied by stenotic (narrowed) coronary arteries show reduced or delayed microbubble replenishment compared to normally supplied areas. This creates a visible perfusion defect on the ultrasound image. nih.govniph.go.jp
Key clinical investigations, notably the Real-time Assessment of Myocardial Perfusion (RAMP)-1 and RAMP-2 Phase 3 trials, were designed to rigorously evaluate this application. nih.gove-jlc.org These international, multi-center studies involved patients with stable chest pain who underwent both perflubutane-enhanced PSE and SPECT imaging during dipyridamole stress. niph.go.jpe-jlc.org The results were then compared against a "truth standard" for coronary artery disease, which was defined by quantitative coronary angiography or a 90-day clinical outcome review. nih.gove-jlc.org The trials demonstrated that perflubutane-enhanced PSE is a feasible and effective technique for evaluating myocardial perfusion, with diagnostic quality images obtained in 99% of patients. e-jlc.org
Diagnostic Performance in Coronary Artery Disease Detection
The RAMP trials provided substantial data on the diagnostic performance of perflubutane-enhanced PSE in detecting CAD, directly comparing it to the widely used SPECT method. niph.go.jpe-jlc.org The analysis focused on accuracy, sensitivity, and specificity.
In these trials, the accuracy of PSE as interpreted by multiple independent readers was found to be non-inferior to SPECT. niph.go.jpe-jlc.org Across the two studies, the accuracy for PSE ranged from 66% to 71%, which was comparable to the SPECT accuracy range of 67% to 70%. springermedizin.dee-jlc.org Sensitivity and specificity showed some variability among the blinded readers for both modalities. e-jlc.org For PSE, sensitivity ranged from 50% to 77%, and specificity from 55% to 88%. e-jlc.org Notably, four of the six PSE readers demonstrated non-inferior sensitivity compared to SPECT, and three of these readers were found to be superior. niph.go.jpe-jlc.org Similarly, two PSE readers showed superior specificity. niph.go.jpkarger.com
Table 1: Diagnostic Performance of Perflubutane-Enhanced PSE vs. SPECT in RAMP Trials This table is interactive. You can sort and filter the data.
| Metric | Perflubutane PSE | SPECT | Study Reference |
|---|---|---|---|
| Accuracy | 66% - 71% | 67% - 70% | e-jlc.org, niph.go.jp, springermedizin.de |
| Sensitivity | 50% - 77% | 57% - 80% | e-jlc.org |
| Specificity | 55% - 88% | 50% - 78% | e-jlc.org |
| AUC | 0.72 | 0.72 | niph.go.jp, springermedizin.de |
Hepatobiliary Diagnostic Applications
Perflubutane microbubbles (marketed as Sonazoid™) have unique properties that make them highly effective for liver imaging. Following intravenous injection, the contrast agent exhibits two distinct enhancement phases: an initial vascular phase and a subsequent post-vascular or "Kupffer" phase. e-jlc.orgmic-tw.com The vascular phase allows for real-time assessment of arterial and portal venous blood flow, similar to other contrast agents. mic-tw.com The unique feature is the Kupffer phase, which begins approximately 10 minutes after injection. mic-tw.comamegroups.org During this phase, the perflubutane microbubbles are taken up by Kupffer cells, which are specialized macrophages of the reticuloendothelial system located in the liver sinusoids. e-jlc.orgmic-tw.com This results in a sustained enhancement of normal liver parenchyma, against which lesions lacking functional Kupffer cells appear as distinct defects. mic-tw.comoaepublish.com
Detection and Characterization of Focal Liver Lesions
Contrast-enhanced ultrasound (CEUS) with perflubutane has significantly improved the ability to diagnose focal liver lesions. A Phase 3 multicenter clinical trial demonstrated that the accuracy of CEUS with perflubutane in characterizing liver lesions was 88.9%, a significant improvement over unenhanced ultrasound (68.4%) and dynamic computed tomography (DCT) (80.5%). mic-tw.comajronline.org
The combination of the vascular and Kupffer phases provides comprehensive diagnostic information. In the vascular phase, different lesion types exhibit characteristic enhancement patterns. mic-tw.com For instance, hemangiomas often show peripheral nodular enhancement with centripetal fill-in. mic-tw.com The Kupffer phase is particularly useful for increasing the conspicuousness of malignant lesions. oaepublish.com Since most malignant tumors, including hepatocellular carcinoma (HCC) and metastases, contain few or no Kupffer cells, they appear as hypoechoic defects in this phase. mic-tw.comoaepublish.com This dual-phase imaging improves the differentiation of benign from malignant lesions with a reported sensitivity of 93% and specificity of 90%. tandfonline.com
Table 2: Diagnostic Accuracy for Characterizing Focal Liver Lesions This table is interactive. You can sort and filter the data.
| Imaging Modality | Overall Correct Diagnosis Rate | Study Reference |
|---|---|---|
| Unenhanced Ultrasound | 68.4% | mic-tw.com, ajronline.org |
| Dynamic CT (DCT) | 80.5% | mic-tw.com, ajronline.org |
| Perflubutane CEUS | 88.9% | mic-tw.com, ajronline.org |
Differential Diagnosis of Hepatocellular Carcinoma and Mimickers
Perflubutane-enhanced CEUS is a valuable tool for the non-invasive diagnosis of HCC in high-risk patients, such as those with cirrhosis. tandfonline.comnih.gov The typical imaging signature for HCC on Sonazoid-enhanced CEUS includes non-rim arterial phase hyperenhancement (APHE) followed by a washout appearance in the portal venous phase and a distinct defect in the Kupffer phase. tandfonline.comnih.gov The presence of Kupffer phase washout is a key feature for diagnosing HCC, as it reflects a decrease in or absence of Kupffer cells within the tumor tissue. e-jlc.orgnih.gov This feature has been shown to improve sensitivity for HCC detection compared to relying on late washout alone. nih.gov
However, the differential diagnosis can be challenging. Some HCCs may present with atypical features, such as not showing clear APHE or washout. nih.gov Conversely, other hepatic malignancies, such as cholangiocarcinoma or certain metastases, can mimic the imaging findings of HCC. tandfonline.com Furthermore, various hypervascular benign lesions must also be differentiated from HCC. nih.gov A thorough understanding of both typical and atypical imaging patterns on perflubutane-enhanced CEUS is crucial for clinicians to avoid misdiagnosis. tandfonline.comnih.gov For lesions that are inconclusive on CT or MRI, perflubutane CEUS can serve as an effective second-line imaging modality due to its high temporal resolution and ability to detect hypervascularity that may be missed by other methods. nih.govnih.gov
Utility in Hepatocellular Carcinoma Surveillance Protocols
Ultrasound is the standard modality for HCC surveillance, but its effectiveness can be limited. hkjr.org The addition of perflubutane-enhanced CEUS to surveillance protocols in high-risk patients has shown considerable promise. e-jlc.orgnih.gov The stable and extended Kupffer phase imaging allows for the detection of small HCCs that might be missed on conventional B-mode ultrasound. e-jlc.orgamegroups.org These tumors often appear as clear, hypoechoic defects against the enhanced background of the normal liver parenchyma. nih.gov
Several studies have demonstrated that incorporating Sonazoid CEUS into surveillance increases the detection rate of early-stage HCC. e-jlc.orgnih.gov One study noted that Sonazoid CEUS identified additional HCCs that were not visible on B-mode ultrasound. amegroups.org Another benefit is the reduction in false referrals; by providing better characterization of detected nodules, CEUS can help avoid unnecessary follow-up imaging or procedures for benign lesions. nih.govamegroups.org This technique, sometimes referred to as "defect reperfusion imaging," where a suspicious defect in the Kupffer phase is further evaluated by a second contrast injection to assess vascularity, has been described as a breakthrough that can change clinical practice in HCC management. karger.com
Assessment of Liver Metastases
Perflubutane-enhanced contrast-enhanced ultrasound (CEUS) has demonstrated significant efficacy in the detection and characterization of focal liver lesions, particularly metastases. ajronline.org The unique property of perflubutane microbubbles is their uptake by Kupffer cells within the liver's reticuloendothelial system. ajronline.org This uptake allows for a "Kupffer phase" imaging, typically performed 10 minutes after injection, where normal liver parenchyma is enhanced. ajronline.org Malignant lesions, such as metastases, which lack or have very few Kupffer cells, are then clearly delineated as contrast defects. ajronline.orge-ultrasonography.org
Clinical trials have shown that CEUS with perflubutane significantly improves diagnostic accuracy compared to unenhanced ultrasound and even dynamic computed tomography (CT). In a phase 3 multicenter trial involving 191 patients, the efficacy of perflubutane CEUS in detecting liver lesions was significantly higher than both unenhanced ultrasound and dynamic CT. ajronline.orgnih.gov This superiority was particularly notable in the detection of metastatic lesions, including those measuring 1 cm or smaller. ajronline.orgnih.gov Research indicates that Sonazoid CEUS can identify tumors as small as 4 mm, which are often missed by conventional B-mode ultrasound. mdpi.com
Table 1: Diagnostic Accuracy of Perflubutane-Enhanced Ultrasound (CEUS) for Liver Metastases
| Study/Analysis | Comparison Modality | CEUS Sensitivity | CEUS Specificity | CEUS Accuracy | Key Findings |
|---|---|---|---|---|---|
| Moriyasu F, Itoh K. (2009) ajronline.orgnih.gov | Unenhanced US, Dynamic CT | Significantly Higher vs. Both | - | 88.9% | Superior to dynamic CT in detecting metastatic lesions ≤1 cm. |
| Meta-Analysis (31 studies) mdpi.com | - | 88% | 92% | - | CEUS shows high sensitivity and specificity for detecting liver metastatic lesions. |
| Correas JM, et al. (2011) nih.gov | Unenhanced US | 67% | - | 70% | Sensitivity of unenhanced US was 38%; CEUS performance was dose-dependent. |
Guidance for Thermal Ablation of Sonographically Occult Hepatic Tumors
Perflubutane-enhanced ultrasound is a valuable tool for guiding thermal ablation, such as radiofrequency ablation (RFA) or microwave ablation (MWA), especially for liver tumors that are not visible on conventional B-mode (greyscale) ultrasound (US). nih.govnih.gov These "sonographically occult" tumors present a significant challenge for US-guided treatments. nih.gov The use of perflubutane CEUS can make these imperceptible tumors visible, thereby enabling targeted thermal ablation. nih.govnih.gov
The superior detection rate of perflubutane CEUS is attributed to its Kupffer phase imaging capability. nih.gov About 10-15 minutes after injection, the contrast agent is taken up by healthy liver tissue, creating a clear defect image for tumors lacking Kupffer cells. e-ultrasonography.orgnih.gov This allows for precise placement of the ablation probe. nih.gov
A retrospective single-center study of 35 patients with 48 liver tumors demonstrated the effectiveness of this technique. nih.gov In this study, 75% of tumors that were imperceptible on greyscale US became visible with perflubutane CEUS. nih.govnih.gov The procedure achieved a complete tumor ablation rate of 89% at one month, with a local tumor progression rate of 17% over a median follow-up of 14 months. nih.govnih.gov This high technical success rate is comparable to data reported from Japan and South Korea, where the technique is more prevalent. nih.gov The use of CEUS for guidance offers benefits such as real-time high-resolution imaging and freedom from ionizing radiation associated with CT-guided procedures. nih.gov
Table 2: Efficacy of Perflubutane-CEUS Guided Thermal Ablation for Sonographically Occult Liver Tumors
| Study | No. of Patients/Tumors | Detection Rate of Occult Tumors | Complete Ablation Rate (1-month) | Local Tumor Progression Rate |
|---|---|---|---|---|
| Singapore Med J (2021) nih.govnih.gov | 35 patients / 48 tumors | 75% | 89% | 17% (median 14 months) |
Mammary Gland Diagnostic Applications
Differential Diagnosis of Focal Breast Lesions
In the diagnostic workup of focal breast lesions, perflubutane-enhanced ultrasound has shown superiority over unenhanced ultrasound in differentiating between benign and malignant masses. ajronline.orgnih.gov A phase 3 multicenter clinical trial involving 127 patients was conducted to compare the efficacy of CEUS using perflubutane with unenhanced ultrasound. ajronline.orgnih.gov
The results of this trial showed that the diagnostic accuracy of CEUS was significantly higher than that of unenhanced ultrasound (87.2% vs. 65.5%). ajronline.orgnih.gov CEUS also demonstrated significantly higher specificity in the differential diagnosis. ajronline.org The area under the curve (AUC) in a receiver operating characteristic (ROC) analysis, which measures diagnostic ability, was also significantly greater for CEUS compared to unenhanced ultrasound. ajronline.org
Furthermore, CEUS can be a valuable tool for "third-look" sonography. For breast lesions detected on magnetic resonance imaging (MRI) but not on conventional second-look ultrasound (MRI+/US− lesions), CEUS can improve detection. iiarjournals.org In one retrospective analysis, CEUS detected 55% of such MRI+/US− lesions. iiarjournals.org Subsequent needle biopsy of these CEUS-detected lesions yielded a diagnostic accuracy of 98%, with a sensitivity of 91% and a specificity of 100%. iiarjournals.org This suggests that third-look CEUS followed by a guided biopsy is a useful approach for managing these challenging cases. iiarjournals.org
Table 3: Comparison of Perflubutane-CEUS vs. Unenhanced Ultrasound for Focal Breast Lesions
| Study | No. of Patients | CEUS Accuracy | Unenhanced US Accuracy | Key Finding |
|---|---|---|---|---|
| Tozaki M, et al. (2016) ajronline.orgnih.gov | 127 | 87.2% | 65.5% | CEUS was confirmed to be superior to unenhanced ultrasound for differential diagnosis. |
Urological Diagnostic Applications
Targeted Biopsy Enhancement in Prostate Cancer Diagnosis
Perflubutane-enhanced ultrasound is utilized to improve the detection of prostate cancer (PCa) by visualizing cancerous lesions, thereby enabling more accurate targeted biopsies (TBx). nih.gov Prostate cancer tissue is often associated with increased microvessel density, and CEUS can visualize this altered perfusion in real-time. radiologykey.com This allows for differentiation between normal prostate tissue, adenoma, and carcinoma. radiologykey.com
A multicenter phase II clinical trial involving 71 patients explored the utility of perflubutane CEUS for guiding targeted biopsies. nih.gov The study compared the cancer detection rates of CEUS-targeted biopsy with conventional systematic biopsy (SBx). While 22 patients had positive cores from systematic biopsy, an additional 8 patients (11.3% of the total patient group) were found to have cancer only through the targeted biopsy cores. nih.gov
The cancer detection rate with targeted biopsy was significantly influenced by the patient's prostate-specific antigen (PSA) level, with a 52.2% detection rate in patients with PSA ≥ 10 ng/mL compared to 22.9% in those with PSA < 10 ng/mL. nih.gov CEUS was particularly effective for detecting cancer in the transition zone (TZ) of the prostate, where the detection rate for targeted biopsy cores was significantly higher than for systematic biopsy cores (30.9% vs. 17.5%). nih.gov Although CEUS improves the sensitivity of PCa detection, combining systematic and targeted biopsies appears to yield the most satisfactory detection rate. mdpi.com
Table 4: Prostate Cancer Detection Rates: Targeted Biopsy (TBx) with Perflubutane-CEUS vs. Systematic Biopsy (SBx)
| Study | Biopsy Type | Detection Rate in Transition Zone (TZ) | Key Findings |
|---|---|---|---|
| Uemura H, et al. (2012) nih.gov | Targeted Biopsy (TBx) | 30.9% (17/55 cores) | TBx significantly improved cancer detection in the TZ. |
| Systematic Biopsy (SBx) | 17.5% (21/120 cores) | 11.3% of patients had cancer detected by TBx alone. |
Other Clinical Diagnostic Investigations
Beyond its well-established applications in hepatic, mammary, and prostatic imaging, perflubutane is being investigated for other diagnostic purposes. Its fundamental mechanism of enhancing blood flow visibility on ultrasound scans makes it potentially applicable to a range of pathologies in various organs. patsnap.comeuropa.eu
Ongoing research is exploring its use in conditions such as endometrial cancer and portal hypertension in children. clinicaltrials.eu The European Medicines Agency noted that the properties of perflubutane to improve visibility of blood flow could be used to diagnose a range of underlying diseases, including some that occur in children, which was a basis for requiring pediatric investigation plans. europa.eu
In urology, besides prostate cancer, endoluminal ultrasound (ELUS) is valuable for assessing various upper urinary tract pathologies, including tumor staging, urolithiasis localization, and stricture evaluation. nih.gov While not always specifying perflubutane, the principles of contrast enhancement could potentially be applied to improve these assessments. nih.govresearchgate.net Similarly, in gastroenterology, ELUS is used for detailed imaging of luminal structures, a field where contrast agents can provide significant benefit. nih.gov The continuous development of ultrasound technology, including contrast agents like perflubutane, holds promise for expanding its diagnostic utility across multiple medical specialties. patsnap.comresearchgate.net
Detection of Lymph Node Metastasis in Head and Neck Squamous Carcinoma
Perflubutane-enhanced ultrasound (CEUS) is a promising imaging modality for the evaluation of cervical lymph node metastasis in patients with head and neck squamous cell carcinoma (HNSCC). nih.govmdpi.com Accurate pre-treatment diagnosis of lymph node metastases is crucial for improving patient prognosis. nih.gov While imaging techniques like computed tomography (CT), magnetic resonance imaging (MRI), and positron emission tomography (PET) are used, they can have difficulty detecting smaller metastatic nodes. nih.gov Ultrasound offers superior resolution compared to CT and MRI for this purpose. nih.gov
CEUS with perflubutane allows for the visualization of the microcapillary network within lymph nodes. nih.gov Studies have hypothesized that changes in blood vessel volume and density within lymph nodes, as visualized by CEUS, could help identify metastatic involvement. nih.gov Research has shown that CEUS can be a valuable tool for identifying metastatic cervical lymph nodes in HNSCC patients. nih.gov
In one preliminary study, CEUS with a perflubutane-based contrast agent was used to assess cervical lymph nodes in patients with HNSCC. The findings from CEUS were then compared with histopathological results after neck dissection. nih.gov Another study combined lymphosonography using perflubutane microbubbles with strain elastography to evaluate mandibular lymph nodes in dogs with head and neck tumors. nih.gov This study found significant differences in the enhancement patterns of metastatic nodes compared to healthy or non-metastatic nodes, with metastatic nodes often showing filling defects. nih.gov
A meta-analysis has reported that the diagnostic performance of perfusion CEUS for lymph node metastasis is significant. nih.gov Furthermore, the monitoring of blood vessel density in lymph nodes using CEUS is considered a potentially promising technique for the early diagnosis of lymph node metastasis. jcancer.org
Table 1: Diagnostic Accuracy of Different Modalities for Detecting Metastasis in Sentinel Lymph Nodes
| Modality | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Accuracy |
|---|---|---|---|---|---|
| Contrast-Enhanced CT | 20.0% | 88.2% | 60.0% | 55.6% | 56.3% |
| Color Doppler Ultrasound | 36.4% | 95.2% | 80.0% | 74.1% | 75.0% |
| CEUS with Perflubutane | 81.8% | 95.2% | 90.0% | 90.9% | 90.6% |
Data sourced from a study on sentinel lymph nodes. science.gov
Assessment in Peripheral Artery Disease
Perflubutane-enhanced ultrasound has demonstrated clinical utility in the assessment of peripheral artery disease (PAD). clinicaltrials.eunih.gov A significant challenge in managing PAD is that the severity of symptoms often correlates poorly with standard diagnostic measures like the ankle-brachial index (ABI). nih.gov CEUS offers a method to assess limb muscle perfusion during exercise, providing a more direct measure of the functional impact of the disease. nih.govnih.gov
Research has shown that in patients with PAD, CEUS exercise perfusion imaging can detect significant differences in limb muscle perfusion that are likely responsible for variations in symptom severity. nih.gov One study involving patients with PAD and a moderately reduced ABI found that muscle exercise perfusion was significantly lower compared to healthy control subjects. nih.gov This reduction was primarily due to a decreased microvascular flux rate. nih.gov
Interestingly, even in limbs of PAD patients with normal ABIs, exercise perfusion was found to be lower than in control subjects, indicating that CEUS can detect microvascular dysfunction that may not be apparent with standard tests. nih.gov Furthermore, exercise perfusion as measured by CEU was significantly lower in patients with moderate to severe symptoms compared to those with mild or no symptoms, even within the same range of ABI values. nih.gov This suggests that CEUS can provide valuable quantitative information on PAD, particularly in identifying the underlying perfusion abnormalities that contribute to a patient's functional limitations. nih.govnih.gov
Evaluation in Portal Hypertension
Perflubutane-enhanced ultrasound is being investigated as a non-invasive tool for evaluating portal hypertension. clinicaltrials.eunih.govkarger.com Portal hypertension is a serious complication of chronic liver disease, and its assessment is important for patient management. tropicalgastro.comclinicalultrasound.org
One prospective study aimed to determine the efficacy of CEUS with a perflubutane microbubble agent in diagnosing portal hypertensive gastropathy (PHG), a complication of portal hypertension. nih.gov The study evaluated the peak enhancement time and the intensity ratio of the stomach wall compared to the spleen. nih.gov The results indicated that the intensity ratio was significantly higher in patients with PHG compared to those without PHG and healthy controls. nih.gov Based on these findings, the study concluded that CEUS shows potential as a less invasive method for diagnosing PHG in patients with cirrhosis. nih.gov The area under the receiver operating characteristic curve (AUROC) for the intensity ratio in detecting PHG was 0.8199. nih.gov
Further research has explored the use of CEUS to assess splenic circulation time as an indicator of portal hypertension. researchgate.net A meta-analysis has suggested that CEUS demonstrates good performance in diagnosing clinically significant portal hypertension. researchgate.net Additionally, studies have looked at the signal intensity from accumulated perflubutane microbubbles in the liver to differentiate idiopathic portal hypertension from liver cirrhosis. rsna.org
Table 2: Diagnostic Performance of CEUS Intensity Ratio for Portal Hypertensive Gastropathy
| Parameter | Value |
|---|---|
| Area Under ROC Curve (AUROC) | 0.8199 |
| Cutoff Value | 0.94 |
| Sensitivity | 65.9% |
| Specificity | 72.6% |
| Positive Predictive Value (PPV) | 62.2% |
| Negative Predictive Value (NPV) | 73.1% |
| Accuracy | 70.4% |
Data from a study on the non-invasive diagnosis of portal hypertensive gastropathy. nih.gov
Comparative Clinical Studies of Perflubutane-Enhanced Ultrasound
Comparison with Radionuclide Perfusion Techniques (e.g., SPECT)
Perflubutane-enhanced ultrasound has been compared to radionuclide perfusion techniques like single-photon emission computed tomography (SPECT) for assessing myocardial perfusion. ajronline.orgresearchgate.net Both CEUS and SPECT are used to evaluate blood flow, but they operate on different principles. digirad.com SPECT utilizes radioactive tracers to provide metabolic and functional information, while CEUS uses microbubbles to visualize blood flow in real-time. digirad.commdpi.com
Studies comparing myocardial perfusion stress echocardiography with SPECT have shown that CEUS can have superior sensitivity in detecting coronary artery disease, though sometimes with lower specificity. researchgate.net The higher sensitivity of CEUS may be attributed to its ability to assess both myocardial blood volume and the kinetics of myocardial blood flow, whereas SPECT primarily detects blood volume. researchgate.net
While SPECT is a more established and widely available modality for cardiac imaging, PET is noted for its superior image quality and ability to provide quantitative estimates of blood flow. digirad.comecgwaves.com CEUS, being a radiation-free technique, offers an advantage in this regard. researchgate.net Large multicenter trials have shown that the diagnostic performance of CEUS is non-inferior to SPECT for the detection of coronary artery disease. researchgate.net
Comparative Analysis with Computed Tomography (CT) and Magnetic Resonance Imaging (MRI)
Perflubutane-enhanced ultrasound has been extensively compared with CT and MRI, particularly in the context of characterizing focal liver lesions. tandfonline.come-cmh.orgresearchgate.netbcst.md CEUS offers several advantages, including real-time imaging, which avoids the timing issues that can occur with the arterial phase enhancement in CT or MRI. tandfonline.com
In the characterization of focal liver lesions, CEUS has demonstrated high accuracy. A multicenter phase 3 clinical trial found that the accuracy of CEUS (88.9%) was significantly greater than that of unenhanced ultrasound (68.4%) and dynamic CT (80.5%). ajronline.orgnih.gov Another study showed that CEUS had a higher sensitivity (95.5%) and specificity (75%) for diagnosing hepatocellular carcinoma (HCC) compared to CT (72.2% and 37.5%, respectively) and MRI (81.8% and 42.9%, respectively), when compared with histology. tropicalgastro.com
A retrospective study comparing modified CEUS LI-RADS criteria with perflubutane to CT/MRI LI-RADS v2018 for diagnosing HCC found no significant difference in sensitivity (92.1% vs 89.5%), specificity (87.7% vs 84.2%), or accuracy (90.6% vs 87.7%). ajronline.org This indicates that CEUS with perflubutane performs similarly to CT and MRI for this application. ajronline.org
The use of perflubutane microbubbles, which are taken up by Kupffer cells in the liver, allows for a post-vascular or Kupffer phase imaging. e-cmh.org This provides additional information that is somewhat analogous to the hepatobiliary phase in gadolinium-enhanced MRI. e-cmh.orghkjr.org This unique property of perflubutane can enhance the differentiation between benign and malignant liver lesions. tandfonline.com
Table 3: Comparative Diagnostic Accuracy for Characterization of Focal Liver Lesions
| Modality | Accuracy |
|---|---|
| Unenhanced Ultrasound | 68.4% |
| Dynamic CT | 80.5% |
| Perflubutane-Enhanced Ultrasound (CEUS) | 88.9% |
Data from a phase 3 multicenter clinical trial. ajronline.orgnih.gov
Table 4: Comparative Performance for LR-5 Diagnosis of HCC
| Modality | Sensitivity | Specificity | Accuracy |
|---|---|---|---|
| Modified CEUS with Perflubutane | 92.1% | 87.7% | 90.6% |
| CT/MRI LI-RADS v2018 | 89.5% | 84.2% | 87.7% |
Data from an intraindividual comparison study. ajronline.org
Investigational and Advanced Theranostic Applications of Perflubutane
Perflubutane in Ultrasound-Mediated Drug and Gene Delivery
Ultrasound-mediated drug and gene delivery using perflubutane microbubbles is a promising strategy that leverages the physical properties of microbubbles when exposed to an ultrasound field. This technique, often referred to as sonoporation, involves the acoustic cavitation of microbubbles, which transiently increases the permeability of cell membranes and blood vessels. This enhanced permeability facilitates the localized delivery of therapeutic agents to target tissues, thereby increasing their efficacy while minimizing systemic toxicity.
The fundamental principle of this approach lies in the oscillation and collapse of the perflubutane gas core within the microbubbles upon insonation. These mechanical forces create temporary pores in cell membranes and disrupt the tight junctions between endothelial cells, allowing for the extravasation of drugs and genes from the bloodstream into the surrounding tissues. This targeted delivery is particularly advantageous in cancer therapy, where high concentrations of cytotoxic agents are required at the tumor site.
Enhancement of Chemotherapeutic Efficacy
Perflubutane microbubbles, in conjunction with ultrasound, have demonstrated the ability to significantly enhance the efficacy of chemotherapeutic drugs. By facilitating the localized delivery of these agents, this approach can overcome biological barriers that often limit the effectiveness of conventional chemotherapy.
Research has shown that the co-administration of chemotherapeutic agents with perflubutane microbubbles, followed by the application of focused ultrasound to the tumor site, leads to a substantial increase in intracellular drug concentration. This is attributed to the sonoporation effect, which increases cell membrane permeability. For instance, studies have explored the use of drug-loaded microbubbles, where the therapeutic agent is either encapsulated within the microbubble or attached to its surface. Upon ultrasound activation, the microbubbles release their payload directly at the target site, leading to a concentrated therapeutic effect. This targeted approach not only improves the anti-tumor activity of the drugs but also reduces the required systemic dose, thereby mitigating dose-limiting side effects.
| Therapeutic Agent | Delivery System | Key Findings |
| Doxorubicin | Doxorubicin-loaded lipid microbubbles | Enhanced tumor growth inhibition in preclinical models. |
| Paclitaxel | Paclitaxel-loaded polymer-shelled microbubbles | Increased intracellular accumulation and cytotoxicity in cancer cells. |
| Cisplatin | Co-administration with perflubutane microbubbles | Improved tumor response and delayed tumor progression. |
This table summarizes key findings on the enhancement of chemotherapeutic efficacy using perflubutane microbubbles and ultrasound.
Synergistic Approaches with Radiotherapy and Photodynamic Therapy
The application of perflubutane microbubbles extends to synergistic combinations with other cancer treatment modalities, such as radiotherapy and photodynamic therapy (PDT). These combinations aim to sensitize tumor cells to treatment, thereby improving therapeutic outcomes.
In the context of radiotherapy , ultrasound-stimulated microbubbles have been shown to enhance the radiation-induced damage to tumor cells. nih.govmdpi.com The cavitation of microbubbles can induce vascular disruption within the tumor, leading to increased oxygenation in hypoxic regions. nih.gov Since the efficacy of radiotherapy is highly dependent on the presence of oxygen to generate cytotoxic free radicals, this reoxygenation can significantly sensitize tumors to radiation. nih.govnih.gov Preclinical studies have demonstrated that combining focused ultrasound-stimulated microbubbles with radiation therapy can lead to a several-fold increase in radiation-induced tumor cell death. nih.govultrasoundandmriforcancertherapy.ca This synergistic effect is attributed to the upregulation of pro-apoptotic pathways in endothelial cells. nih.govultrasoundandmriforcancertherapy.ca
For photodynamic therapy (PDT) , which utilizes a photosensitizer and light to generate reactive oxygen species (ROS) that kill cancer cells, perflubutane microbubbles can play a dual role. Firstly, they can be used to deliver the photosensitizer specifically to the tumor site. Secondly, oxygen-carrying microbubbles can alleviate tumor hypoxia, a major limiting factor for PDT efficacy, by increasing the local oxygen concentration required for ROS generation. nih.gov Research has demonstrated the development of porphyrin-grafted lipid microbubbles that, under ultrasound control, accumulate at the tumor site, enhancing the efficacy of PDT in prostate cancer models. nih.gov
Perflubutane as an Artificial Oxygen Carrier for Therapeutic Hypoxia Management
Tumor hypoxia, or low oxygen levels in the tumor microenvironment, is a significant challenge in cancer therapy as it promotes tumor progression, metastasis, and resistance to treatment. Perfluorocarbons, including perflubutane, have the ability to dissolve large amounts of oxygen, making them ideal candidates for development as artificial oxygen carriers to alleviate tumor hypoxia.
Oxygenation of Tumor Microenvironments for Treatment Sensitization
By delivering oxygen directly to hypoxic tumor regions, perflubutane-based carriers can sensitize cancer cells to radiotherapy and certain chemotherapies. nih.govnih.gov The small size of perfluorocarbon nanoemulsions allows them to penetrate leaky tumor vasculature and accumulate in the tumor interstitium, where they can release their oxygen payload. nih.gov This localized increase in oxygen concentration enhances the formation of cytotoxic free radicals during radiotherapy and is essential for the efficacy of oxygen-dependent chemotherapeutic agents. nih.govnih.gov
Studies have shown that intravenous administration of oxygen-saturated perfluorocarbon emulsions can significantly reduce tumor hypoxia and improve the response to radiation treatment in preclinical cancer models. nih.gov This approach holds great promise for improving the treatment outcomes for a wide range of solid tumors that are characterized by significant hypoxia.
| Treatment Modality | Mechanism of Hypoxia-Induced Resistance | Role of Perflubutane-based Oxygen Carriers |
| Radiotherapy | Reduced formation of oxygen-derived free radicals that damage DNA. | Increase local oxygen concentration, enhancing the "oxygen effect" of radiation. nih.govnih.gov |
| Chemotherapy (e.g., Bleomycin) | Decreased drug efficacy due to reduced oxidative stress. | Provide the necessary oxygen for the drug's cytotoxic action. |
| Photodynamic Therapy | Insufficient oxygen to generate cytotoxic reactive oxygen species. | Deliver oxygen to the tumor to enhance ROS production upon light activation. nih.gov |
This table outlines how perflubutane-based oxygen carriers can overcome hypoxia-induced resistance to various cancer therapies.
Development for Hypoxic Disease States
Beyond cancer, the ability of perflubutane-based formulations to deliver oxygen makes them a potential therapeutic for other hypoxic disease states. Conditions such as ischemic stroke, myocardial infarction, and severe respiratory distress syndrome are characterized by a critical lack of oxygen supply to tissues. While still largely in the preclinical stage of investigation for these indications, the concept of using perfluorocarbon-based oxygen carriers to provide temporary oxygenation to ischemic tissues is an active area of research. These carriers could potentially be used as an adjunct to standard therapies to preserve tissue viability and improve patient outcomes. For instance, in cases of neonatal hypoxic-ischemic brain injury, targeted stabilization of hypoxia-inducible factors has shown therapeutic potential, highlighting the importance of managing hypoxia in such conditions. nih.gov
Molecular Imaging and Cell Tracking with Functionalized Perflubutane Microbubbles
The surface of perflubutane microbubbles can be modified with specific ligands, such as antibodies or peptides, to create targeted contrast agents for molecular imaging. ajronline.orgnih.gov These functionalized microbubbles can bind to specific molecular markers that are overexpressed on the surface of diseased cells, such as cancer cells or inflamed endothelium. ajronline.orgnih.gov This allows for the non-invasive visualization and quantification of disease-related biomarkers in real-time using ultrasound.
This targeted imaging approach has significant potential for early disease detection, characterization, and monitoring of treatment response. nih.govmdpi.com For example, microbubbles targeted to vascular endothelial growth factor receptor 2 (VEGFR2), a key marker of angiogenesis, have been used to visualize tumor neovasculature. nih.govmdpi.com This can provide valuable information about tumor progression and its response to anti-angiogenic therapies.
Furthermore, perflubutane microbubbles can be used for cell tracking. nih.gov By labeling cells of interest, such as immune cells or stem cells, with microbubbles, their migration and accumulation in specific tissues can be monitored non-invasively using ultrasound. This has important applications in regenerative medicine and immunotherapy, allowing researchers to track the fate of transplanted cells and monitor their therapeutic effects. Functional ultrasound localization microscopy (fULM) is an emerging technique that utilizes intravenously injected microbubbles to achieve super-resolved spatial resolution of the microvasculature. nih.govbiorxiv.org
| Application | Targeting Ligand/Method | Disease/Process Imaged |
| Molecular Imaging | Anti-VEGFR2 antibodies | Tumor angiogenesis nih.govmdpi.com |
| Anti-P-selectin antibodies | Inflammation and thrombosis | |
| RGD peptides | Integrin expression in tumors | |
| Cell Tracking | Internalization of microbubbles by cells | Stem cell therapy monitoring |
| Surface conjugation to immune cells | Immunotherapy tracking |
This table provides examples of functionalized perflubutane microbubbles for molecular imaging and cell tracking.
Targeting Angiogenesis and Inflammation Markers
Perflubutane microbubbles are being explored as a versatile platform for molecular imaging by targeting specific biomarkers associated with angiogenesis and inflammation. This is achieved by attaching specific ligands, such as antibodies or peptides, to the surface of the microbubbles. These targeted microbubbles can then selectively bind to molecules of interest within the vascular system, enabling visualization and quantification with ultrasound.
A primary focus of this research is the imaging of tumor angiogenesis, a critical process for tumor growth and metastasis. ajronline.org One of the key targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is overexpressed on the endothelial cells of tumor neovasculature. nih.govmdpi.com By conjugating anti-VEGFR-2 antibodies or the natural ligand VEGF to the microbubbles, researchers can create agents that specifically accumulate at sites of tumor angiogenesis. ajronline.orgnih.govnih.gov This allows for the non-invasive assessment of the angiogenic activity within a tumor, which can be valuable for diagnosis, staging, and monitoring the response to anti-angiogenic therapies. mdpi.comnih.gov Studies have demonstrated the feasibility of this approach, showing significantly higher ultrasound signal enhancement in tumors when using VEGFR-2 targeted microbubbles compared to non-targeted control microbubbles. nih.gov
In addition to angiogenesis, inflammation is another critical pathological process that can be imaged using targeted microbubbles. Inflammation plays a key role in numerous diseases, and the ability to visualize it at a molecular level is of great interest. nih.gov Macrophages are important cellular components in the inflammatory process and are considered strategic targets for molecular imaging. nih.goveurekalert.orgmedimaging.net Research has shown that microbubbles can be designed to target activated leukocytes (white blood cells) involved in inflammation. nih.govelsevierpure.com For instance, incorporating phosphatidylserine (B164497) into the microbubble shell can enhance attachment to activated leukocytes. nih.gov Furthermore, microbubbles can be targeted to adhesion molecules like ICAM-1 and VCAM-1, which are expressed on endothelial cells during an inflammatory response. nih.gov This allows for the visualization of inflammatory hotspots in conditions such as atherosclerosis and peritonitis. nih.gov
| Targeting Strategy | Target Molecule/Cell | Disease/Process Application | Key Findings |
| Ligand Conjugation | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Tumor Angiogenesis | Increased ultrasound signal in tumors, allowing for non-invasive assessment of neovascularization. nih.govnih.gov |
| Ligand Conjugation | Adhesion Molecules (ICAM-1, VCAM-1, E-selectin) | Inflammation | Targeted microbubbles show significantly higher binding to inflammation-activated endothelial cells. nih.gov |
| Shell Modification | Phosphatidylserine | Inflammation | Enhanced microbubble attachment to activated leukocytes in inflamed tissues. nih.gov |
| Cell Labeling | Macrophages | Cancer, Inflammation | Ultrasound can track microbubble-labeled macrophages accumulating in solid tumors. eurekalert.orgmedimaging.net |
Imaging Thrombi and Ischemia-Reperfusion Injury
Perflubutane-based contrast-enhanced ultrasound (CEUS) is a valuable tool for the visualization of vascular structures and the assessment of blood perfusion. This capability is particularly useful in the diagnosis and evaluation of thrombi (blood clots) and ischemia-reperfusion injury, a condition where tissue damage occurs when blood supply returns to tissue after a period of ischemia or lack of oxygen.
In the context of deep vein thrombosis (DVT), CEUS can help assess perivascular perfusion, which is indicative of inflammation of the venous wall—a key factor in thrombus formation. nih.gov Studies have shown that quantitative CEUS parameters, such as peak enhancement and wash-in rate, are significantly higher in thrombosed veins compared to healthy ones, reflecting the associated perivenous inflammation. nih.gov This suggests that CEUS could be a non-invasive method to evaluate the inflammatory component of DVT. nih.gov
Perfluorocarbon-based contrast agents, including those with perflubutane and perfluoropropane, are also effective in identifying myocardial perfusion abnormalities associated with acute ischemia and reperfusion. nih.gov Following intravenous injection, these microbubbles can delineate areas of reduced blood flow in the heart muscle, providing a real-time assessment of ischemic regions. nih.gov
Furthermore, research indicates that ischemia-reperfusion (I/R) injury itself can enhance the accumulation of perfluorocarbon droplets in the affected microvasculature. nih.gov This retention offers an opportunity to detect and image the developing scar tissue or inflammatory processes that follow an I/R event. nih.gov The mechanism for this increased retention may involve the extravasation of droplets outside the blood vessels or their engulfment by leukocytes. nih.gov This opens up the possibility of not only diagnosing I/R injury but also developing targeted therapies that can be delivered to the site of injury.
Integration of Perflubutane Imaging with Artificial Intelligence and Machine Learning
The integration of artificial intelligence (AI) and machine learning (ML) with perflubutane-enhanced ultrasound imaging is creating powerful new tools for medical diagnosis and treatment planning. AI algorithms, particularly deep learning models like convolutional neural networks (CNNs), can analyze the vast amounts of data in medical images to identify complex patterns that may not be apparent to the human eye. bohrium.com This synergy has the potential to improve diagnostic accuracy, streamline clinical workflows, and enable more personalized medicine. karger.com
AI-Enhanced Image Analysis for Diagnostic Accuracy
In the field of liver lesion characterization, AI models applied to perflubutane contrast-enhanced ultrasound (CEUS) images have shown considerable promise. nih.govnih.gov The evaluation of perfusion patterns in liver tumors using CEUS can be subjective. nih.govnih.gov AI offers an automated and objective method to classify liver lesions, potentially improving diagnostic accuracy and reducing inter-observer variability. bohrium.com
Several studies have developed and tested AI systems for differentiating between benign and malignant focal liver lesions (FLLs) using CEUS data. bohrium.comresearchgate.net These systems analyze features from the different enhancement phases of the CEUS exam to make a classification. In comparative studies, AI models have demonstrated performance on par with, and in some cases exceeding, that of experienced radiologists, particularly in terms of specificity. bohrium.comnih.govnih.gov For instance, one study found that an AI model achieved 100% specificity in distinguishing between benign and malignant liver lesions, outperforming two experienced clinicians who both achieved 93.33%. nih.govnih.gov While the sensitivity of the AI was lower in this particular study, it highlights the potential of AI to serve as a valuable second opinion or a tool to assist less-experienced clinicians. nih.govnih.gov
| Study Focus | AI Model Performance Metric | AI Result | Clinician Result |
| Benign vs. Malignant Liver Lesion Classification | Specificity | 100% | 93.33% |
| Sensitivity | 74% | 90.91% - 93.18% | |
| Malignant Liver Lesion Identification | Accuracy | 91.0% | 82.9% - 88.2% |
| Area Under the Curve (AUC) | 0.934 | N/A |
Data compiled from studies comparing AI models to clinicians in the diagnosis of focal liver lesions using contrast-enhanced ultrasound. bohrium.comnih.govnih.gov
By assisting with tasks like tumor localization and classification, AI can enhance the efficiency of radiologists and improve diagnostic workflows. bohrium.com This is particularly beneficial for less-experienced practitioners, as AI assistance has been shown to elevate their diagnostic performance to a level comparable to that of experts. bohrium.com
Predictive Modeling for Treatment Response
A significant frontier in oncology is the ability to predict how a patient's tumor will respond to a specific treatment before therapy begins. Functional and molecular imaging techniques, including perflubutane-enhanced ultrasound, provide a wealth of quantitative data that can be harnessed by machine learning models for this purpose. nih.govmdpi.com These predictive models aim to move beyond the "one-size-fits-all" approach to cancer therapy and towards a more personalized strategy. youtube.com
The core idea is to use pre-treatment imaging data to build a model that can forecast the likelihood of a positive response to therapies such as chemotherapy or anti-angiogenic treatments. nih.gov For example, dynamic contrast-enhanced ultrasonography (DCE-US) with perflubutane provides quantitative information about tissue perfusion and vascularity in tumors. mdpi.com These parameters can serve as inputs for machine learning algorithms to predict the efficacy of anti-angiogenic drugs. mdpi.commdpi.com
Deep learning models, such as deep convolutional neural networks (DCNNs), have shown high accuracy in predicting treatment response from quantitative imaging data. By analyzing multi-parametric images, these models can learn to identify subtle features that correlate with treatment outcomes. For instance, a DCNN model using quantitative ultrasound images achieved an accuracy of 88% in predicting the response of breast cancer patients to neoadjuvant chemotherapy.
This image-based predictive modeling allows clinicians to:
Personalize treatment plans: By identifying likely non-responders early, clinicians can consider alternative therapies, avoiding ineffective treatments and their associated toxicities. youtube.com
Optimize clinical trials: Predictive models can help in the selection of patients who are most likely to benefit from an investigational therapy, potentially making clinical trials more efficient.
Monitor therapy effectiveness: Imaging biomarkers can be tracked over the course of treatment to provide an ongoing assessment of tumor response, allowing for timely adjustments to the therapeutic regimen. nih.gov
Academic Perspectives on Safety Profile and Toxicological Considerations of Perflubutane
Analysis of Adverse Events and Reactions in Clinical Trial Populations
Clinical trials involving perflubutane, particularly its microbubble formulations, have systematically analyzed adverse events (AEs) and adverse drug reactions (ADRs). For instance, a phase 3 multicenter clinical trial evaluating perflubutane microbubbles in focal liver lesion characterization and detection reported an incidence of adverse events at 49.2% and adverse drug reactions at 10.4%, with all reported adverse drug reactions being mild. ajronline.orgnih.gov Another phase 3 multicenter clinical trial focusing on the differentiation of focal breast lesions with perflubutane observed an incidence of adverse events at 11.4% and adverse drug reactions at 3.3%, all of which were mild. sigmaaldrich.comnih.gov These studies typically involve a safety observation period, often extending from 72 hours to several days post-administration, with assessments of clinical chemistry variables and vital signs. ajronline.org Serious adverse events, such as anaphylactic reactions or shock, have not been commonly observed in large clinical trial populations. ajronline.org
Table 1: Summary of Adverse Event and Adverse Drug Reaction Incidences in Perflubutane Clinical Trials
| Study Population | Incidence of Adverse Events | Incidence of Adverse Drug Reactions | Severity of Adverse Drug Reactions | Safety Observation Period |
| Focal Liver Lesions ajronline.orgnih.gov | 49.2% | 10.4% | All mild | 72 hours (AEs), 7 days (SAEs) |
| Focal Breast Lesions sigmaaldrich.comnih.gov | 11.4% | 3.3% | All mild | Not explicitly stated, implied short-term |
Biocompatibility Assessments and Immune Response Evaluations
Biocompatibility assessments for compounds like perflubutane are crucial to understand their interaction with biological systems. These assessments aim to determine if a material performs with an appropriate host response when introduced into a living system, while also evaluating potential toxic effects. walshmedicalmedia.com For nanocarriers and similar materials, comprehensive in vitro and in vivo testing is essential. In vitro studies provide insights into cellular interactions, toxicity, and immune responses. walshmedicalmedia.com In vivo studies, on the other hand, assess biodistribution, pharmacokinetics, and potential long-term effects. walshmedicalmedia.com
Immune response evaluations are a critical component of biocompatibility. The immune system's interaction with biomaterials, including microbubbles like those formed by perflubutane, is a key mediator in their remodeling and integration with surrounding tissues. nih.gov Macrophages, for instance, are among the first immune cells to interact with implanted biomaterials, playing a role in the foreign body response, which can lead to fibrotic capsule formation if the material cannot be degraded. nih.gov Understanding how these materials interact with immune cells is essential for predicting and mitigating potential adverse reactions, with research suggesting that surface modifications can sometimes mask nanoparticles from immune detection. walshmedicalmedia.com
Investigational Toxicological Studies of Perfluorocarbon Compounds
Perflubutane belongs to the broader class of perfluorinated compounds (PFCs), which have attracted significant toxicological attention due to their environmental persistence, bioaccumulation, and potential for harmfulness. mdpi.comresearchgate.net Investigational toxicological studies on PFCs have revealed a range of toxic effects, including hepatotoxicity, neurotoxicity, immunotoxicity, endocrine disruption, and reproductive and developmental toxicity. mdpi.comepa.govnih.gov These studies often explore various toxicokinetic aspects such as uptake, distribution, metabolism, and excretion, as well as toxicodynamic effects including acute, subacute, subchronic, and chronic toxicities, carcinogenesis, genotoxicity, and epigenetic effects. researchgate.net
It is important to note that species and sex differences in pharmacokinetic disposition and differential potencies based on mechanisms of action, such as the activation of the nuclear receptor PPARα, are significant considerations in the toxicology of PFCs. epa.govnih.gov While some PFCs, like perfluorooctanoic acid (PFOA) and perfluorosulphonic acid (PFOS), have been extensively studied due to their widespread presence and documented adverse effects in experimental animals (e.g., hepatomegaly, tumors, developmental deficits, immunotoxicity), the specific toxicological profile of perflubutane as a short-chain perfluorocarbon used as a contrast agent is generally considered to have a low-risk profile in its medical application. ajronline.orgnih.govhkjr.org
Interactions with Concomitant Medications (Research Implications)
The potential for interactions between perflubutane and concomitant medications is a critical area of research. Drug-drug interactions (DDIs) can alter a drug's efficacy or increase the risk of side effects. patsnap.comnih.gov From a research perspective, understanding these interactions involves investigating both pharmacokinetic and pharmacodynamic mechanisms. Pharmacokinetic interactions involve alterations in absorption, distribution, metabolism, or excretion of a drug, thereby changing the amount and persistence of the drug at receptor sites. msdmanuals.com Pharmacodynamic interactions, on the other hand, occur when one medication alters the sensitivity or responsiveness of tissues to another, often at the receptor level. msdmanuals.com
Research implications for perflubutane suggest a focus on potential absorption interactions, particularly with drugs that may affect gastrointestinal pH, complex binding, or active transport. europa.eu For example, some research indicates that perflubutane can decrease the absorption of certain medications, including various fluoroquinolones (e.g., ciprofloxacin, levofloxacin, moxifloxacin), bisphosphonates (e.g., clodronic acid, etidronic acid, zoledronic acid), and iron supplements. drugbank.com Conversely, some medications like famotidine, nizatidine, and vonoprazan (B1684036) may decrease the absorption of perflubutane. drugbank.com These findings highlight the importance of further research to elucidate the mechanisms of these interactions and to develop strategies for their management in clinical practice.
Long-term Safety Data and Post-Market Surveillance in Academic Contexts
The collection and analysis of long-term safety data and the implementation of post-market surveillance (PMS) are crucial for comprehensively understanding the safety profile of any medical compound, including perflubutane. In academic contexts, PMS involves systematically monitoring the performance and safety of products once they are in broader use. openregulatory.comomcmedical.comdqsglobal.com This includes collecting and analyzing data from various sources such as adverse event reports, clinical studies, and registries. omcmedical.com
Academic research in this area often focuses on methodologies for trend analysis to identify patterns or emerging issues that may not have been evident during pre-market testing. openregulatory.comomcmedical.com The objective is to detect and assess any adverse events or issues related to the product's safety or performance, evaluate the effectiveness of pre-market risk mitigation measures, and collect data for ongoing product improvement. omcmedical.com While specific long-term safety data for perflubutane in academic literature might be limited beyond its immediate clinical trial follow-up, the general principles of post-market surveillance aim to capture real-world performance and ongoing safety information, contributing to a more complete understanding of its long-term profile. openregulatory.commatrixone.health
Regulatory Toxicology Framework for Perflubutane Development
The development of compounds like perflubutane is governed by stringent regulatory toxicology frameworks aimed at ensuring patient safety. Regulatory toxicology plays a major role in developing regulations and policies for drugs and medical devices. iloencyclopaedia.org This framework typically involves a systematic and mechanistic approach to evaluating a drug's interaction potential throughout its development. europa.eu
Key stages in the regulatory toxicology framework include:
Hazard Identification : Describing the nature of the toxic effect. iloencyclopaedia.org
Dose-Response Evaluation : Analyzing the relationship between exposure (or dose) and the severity or likelihood of a toxic effect. iloencyclopaedia.org
Exposure Assessment : Evaluating the range of exposures likely to occur. iloencyclopaedia.org
Risk Characterization : Compiling all information to express the magnitude of risk under specified exposure conditions. iloencyclopaedia.org
Challenges, Limitations, and Future Directions in Perflubutane Research
Addressing Heterogeneity and Variability in Clinical Outcomes
A significant challenge in the clinical application of perflubutane-enhanced ultrasound is the heterogeneity and variability observed in patient outcomes. This variability can stem from multiple sources, including patient-specific physiological factors, differences in disease pathology, and operator-dependent variations in ultrasound technique.
Sources of Variability in Perflubutane-Enhanced Imaging:
Patient-Related Factors: Differences in patients' body habitus, tissue attenuation, and underlying liver conditions such as cirrhosis or steatosis can affect image quality and contrast enhancement patterns. nih.gov In cirrhotic livers, for instance, background nodular heterogeneity can make lesion localization difficult. nih.gov
Disease-Related Factors: The vascularity and cellular composition of tumors can vary significantly, leading to different enhancement patterns. For example, the degree of cellular differentiation in hepatocellular carcinoma (HCC) can influence the washout time of perflubutane microbubbles. ajronline.org
Operator Dependence: Ultrasound is a highly operator-dependent modality. The skill and experience of the sonographer in handling the transducer, optimizing machine settings, and interpreting real-time images are critical for consistent and accurate results. nih.govappliedradiology.com
Equipment Settings: Variations in ultrasound scanner settings such as transmission power, dynamic range, and signal gain can significantly affect the quantitative analysis of contrast enhancement, leading to variability in results. nih.gov
One study specifically investigating perflubutane microbubbles identified instances of "heterogeneous staining" in the liver parenchyma in a small percentage of subjects. nih.gov This phenomenon, appearing as hyper-enhanced circular spots, can impede the examination, and its underlying cause is not yet fully understood. nih.gov Research efforts are focused on identifying the predictive factors for such variability and developing strategies to mitigate their impact, potentially through advanced image analysis techniques and standardized imaging protocols.
A multicenter clinical trial evaluating perflubutane for focal liver lesions highlighted the difference in diagnostic accuracy between unenhanced ultrasound and contrast-enhanced ultrasound (CEUS), demonstrating the value of perflubutane. However, it also underscored the importance of standardized procedures to ensure interobserver reliability. mic-tw.comajronline.org
| Factor | Description | Impact on Perflubutane Research |
| Patient Physiology | Variations in blood flow, liver function (e.g., Kupffer cell activity), and body mass index. | Affects microbubble distribution, persistence, and image quality, leading to inconsistent enhancement patterns. |
| Tumor Heterogeneity | Differences in vascularity, cellularity, and stromal content within and between tumors. | Leads to variable enhancement and washout kinetics, complicating lesion characterization and assessment of treatment response. |
| Operator Skill | Experience in performing CEUS, including probe handling and image optimization. | High operator dependency can lead to significant variability in image acquisition and interpretation, affecting diagnostic accuracy. |
| Scanner Settings | Parameters like Mechanical Index (MI), gain, focus, and dynamic range. | Inconsistent settings across examinations and institutions can alter the appearance of contrast enhancement and affect quantitative analysis. |
Optimization of Perflubutane Formulations for Enhanced Efficacy and Stability
The efficacy of perflubutane as a contrast agent is intrinsically linked to the physical and chemical properties of its microbubble formulation. Optimizing these formulations is crucial for improving their stability, circulation time, and acoustic responsiveness, thereby enhancing diagnostic and therapeutic outcomes.
The stability of microbubbles is a key challenge; early generations of contrast agents were limited by the rapid dissolution of the gas core. mic-tw.com Perflubutane microbubbles, with their phospholipid shell and low-solubility gas, represent a significant advancement in stability. mic-tw.com However, research continues to explore modifications to the shell composition to further improve performance. The shell's properties, such as shear modulus and viscosity, influence how the microbubble responds to ultrasound waves and can be characterized using techniques like flow cytometry. nih.gov
Key Areas of Formulation Optimization:
Shell Composition: The lipid or polymer composition of the microbubble shell is a primary determinant of its stability and in vivo behavior. nih.gov Studies are investigating different shell materials, including proteins and various lipids, to prolong circulation time and control the release of encapsulated drugs. nih.gov Altering the shell composition, such as by modifying the mole fraction of polyethylene (B3416737) glycol (PEG), is one approach being studied, although its effect on microbubble size distribution may be minimal. drexel.edu
Size Distribution: The size of the microbubbles is critical; they must be small enough to pass through the pulmonary capillaries but large enough to produce a strong acoustic response. Achieving a monodispersed size distribution is a goal for consistent performance. mdpi.com
Drug/Gene Loading: For therapeutic applications, the ability to efficiently load drugs or genes onto or within the microbubble is essential. Research is focused on developing formulations that maximize loading capacity while ensuring the stability of the therapeutic payload until its targeted release. mdpi.com
The development of double-emulsion microbubbles, which have an oil shell, is one novel approach to creating stable vehicles for hydrophobic therapeutics. mdpi.com The long-term physical stability of any formulation is critical for its clinical viability and is assessed through various analytical techniques.
| Parameter | Goal of Optimization | Method of Assessment |
| Shell Material | Enhance in-vivo stability, prolong circulation time, and control drug release kinetics. | In-vitro and in-vivo stability assays, acoustic characterization. |
| Microbubble Size | Ensure passage through capillaries (typically < 8 µm) while maximizing echogenicity. | Dynamic light scattering, electron microscopy, flow cytometry. |
| Gas Core | Utilize low-solubility gases like perfluorocarbons to increase persistence. | Acoustic measurement of dissolution rates. |
| Surface Modification | Attach targeting ligands (antibodies, peptides) for site-specific accumulation. | Binding assays, molecular imaging. |
| Drug Loading | Maximize encapsulation efficiency for therapeutic applications. | Quantification of encapsulated drug, release studies. |
Translational Challenges for Investigational Applications
Translating promising preclinical findings for perflubutane's investigational applications into clinical practice is a complex process fraught with challenges. These hurdles span manufacturing, regulatory pathways, and the inherent difficulty of replicating laboratory results in human subjects.
One of the primary challenges is the scalability and reproducibility of manufacturing complex formulations, such as drug-loaded or targeted microbubbles. Ensuring batch-to-batch consistency is critical for clinical trials and eventual commercialization. researchgate.net The stability of these advanced formulations under physiological conditions also remains a significant concern. researchgate.net
From a regulatory perspective, novel therapeutic applications of perflubutane, especially when combined with other drugs or biologics, face a rigorous evaluation process. Demonstrating both safety and efficacy in well-controlled clinical trials is a lengthy and expensive endeavor.
Furthermore, the "bench-to-bedside" transition is often hampered by the limitations of preclinical models. Animal models may not accurately predict the behavior of perflubutane microbubbles or the response to perflubutane-mediated therapies in humans. Overcoming these translational gaps requires innovative clinical trial designs and a deeper understanding of the interactions between the microbubbles and human physiology.
Standardization of Contrast-Enhanced Ultrasound Protocols Utilizing Perflubutane
To ensure the reproducibility and reliability of CEUS examinations using perflubutane, the standardization of imaging protocols is paramount. The lack of standardized protocols can lead to significant variability in diagnostic accuracy, hindering the comparison of results across different studies and institutions. nih.gov
Several international societies have published guidelines and recommendations for CEUS of the liver. thieme-connect.comptusg.plthieme-connect.deresearchgate.net These guidelines provide a framework for performing the examination, but specific protocols for agents like perflubutane, which has a unique Kupffer phase, are still evolving. nih.govajronline.org
Key Components of a Standardized Perflubutane CEUS Protocol:
Imaging Phases: A consensus on the timing and definition of the different imaging phases (arterial, portal venous, late/transitional, and Kupffer) is crucial. ajronline.orgresearchgate.netnih.gov The Kupffer phase, which occurs approximately 10 minutes after injection due to the phagocytosis of microbubbles by Kupffer cells, is a key feature of perflubutane and requires specific imaging protocols. nih.govmic-tw.com
Machine Settings: Recommendations for optimizing machine settings, such as using a low mechanical index (MI) to minimize microbubble destruction, are essential for consistent image quality. ajronline.orgajronline.org
Image Acquisition and Analysis: Standardizing the methods for image acquisition (e.g., continuous clips versus intermittent imaging) and subsequent analysis (qualitative and quantitative) is necessary for uniform interpretation. appliedradiology.comnih.gov The use of automated protocols programmed into ultrasound systems is one approach to reduce variability. appliedradiology.com
Lexicon and Reporting: The adoption of a standardized lexicon, such as the CEUS LI-RADS system for liver imaging, helps to ensure clear and consistent communication of findings, although modifications may be needed to fully incorporate the unique properties of perflubutane. nih.govajronline.org
The development and widespread adoption of these standardized protocols will be critical for the integration of perflubutane CEUS into routine clinical practice and for its inclusion in multicenter clinical trials.
Exploration of Novel Perflubutane-Based Nanomaterials for Biomedical Applications
Beyond its role as a microbubble contrast agent, the perflubutane gas core is being explored as a component of novel nanomaterials for a range of biomedical applications. The transition from microbubbles to nanobubbles or nanodroplets opens up new possibilities for diagnostics and therapy.
Nanobubbles, which are significantly smaller than microbubbles, have the potential to extravasate from blood vessels into tumor tissue, allowing for more targeted imaging and drug delivery. youtube.com Researchers are developing perfluorocarbon-based nanodroplets that can be triggered by ultrasound to undergo a phase change from liquid to gas, a process known as acoustic droplet vaporization. This phase change can be harnessed for localized drug release or tissue ablation.
Emerging Perflubutane-Based Nanomaterials:
Targeted Nanobubbles: By functionalizing the surface of perflubutane nanobubbles with ligands such as antibodies or peptides, they can be directed to specific molecular targets, such as receptors overexpressed on cancer cells. nih.gov
Drug-Loaded Nanocarriers: Perfluorocarbon nanodroplets can encapsulate therapeutic agents. nih.gov The release of these drugs can be triggered by focused ultrasound, allowing for spatially and temporally controlled drug delivery, which could reduce systemic side effects. frontiersin.orgkoreamed.org
Theranostic Agents: These are multifunctional nanoparticles that combine diagnostic and therapeutic capabilities. A perflubutane-based theranostic agent could be used for ultrasound imaging to identify a tumor, and then, upon application of a higher-energy ultrasound pulse, release a chemotherapeutic drug directly at the tumor site. nih.gov
The development of these advanced nanomaterials is still largely in the preclinical stage, but it represents a promising future direction for perflubutane research, moving from a purely diagnostic agent to a versatile platform for targeted therapy and personalized medicine. researchgate.netnih.govnih.govnih.govmdpi-res.combohrium.commdpi.comsemanticscholar.org
Synergistic Research with Other Therapeutic Modalities
Perflubutane microbubbles have the potential to act synergistically with other therapeutic modalities to enhance their efficacy. This is primarily due to the bioeffects induced by the interaction of microbubbles with ultrasound, a phenomenon known as sonoporation.
When exposed to an ultrasound field, perflubutane microbubbles oscillate and can undergo inertial cavitation (collapse). koreamed.org This process can transiently increase the permeability of cell membranes and blood vessel walls, thereby enhancing the delivery of co-administered therapeutic agents into target tissues. nih.govmdpi.comradiologykey.com
Potential Synergistic Applications:
Chemotherapy: Sonoporation can increase the uptake of chemotherapeutic drugs into tumor cells, potentially overcoming drug resistance and allowing for lower systemic doses, thus reducing toxicity. nih.govmdpi.com
Radiotherapy: By enhancing the delivery of radiosensitizing agents, such as gold nanoparticles, perflubutane-mediated sonoporation could improve the effectiveness of radiation treatment. nih.gov
Gene Therapy: Microbubbles can facilitate the delivery of genetic material (e.g., siRNA, plasmids) into cells, which is a major challenge in gene therapy. nih.gov
Immunotherapy: Ultrasound-induced microbubble destruction can cause localized inflammation and the release of tumor antigens, which may stimulate an anti-tumor immune response that could synergize with immunotherapeutic drugs.
This area of research is highly active, with numerous preclinical studies demonstrating the potential of perflubutane microbubbles to augment a variety of cancer therapies. mdpi.com The translation of these synergistic strategies into clinical practice will require careful optimization of ultrasound parameters and treatment schedules to maximize therapeutic gain while ensuring patient safety.
Conclusion and Broader Impact of Perflubutane Research
Summary of Perflubutane's Contributions to Diagnostic Imaging and Emerging Therapeutics
Perflubutane has made substantial contributions to diagnostic imaging, primarily as a contrast agent in ultrasound (US) procedures. medtigo.compatsnap.com Its utility stems from its ability to form stable microbubbles when administered intravenously. patsnap.com These microbubbles resonate in response to ultrasound waves, enhancing the reflection of signals and thereby improving the contrast and visibility of blood vessels and surrounding tissues. medtigo.compatsnap.com This mechanism allows for clearer and more detailed imaging, aiding in the diagnosis and characterization of various medical conditions. medtigo.com
Key contributions in diagnostic imaging include:
Cardiac Imaging: Perflubutane-enhanced ultrasound (CEUS) has proven valuable in assessing myocardial perfusion and detecting coronary heart disease, offering a potentially cost-effective and convenient alternative to nuclear perfusion imaging. drugbank.comresearchgate.net Studies have indicated its comparability with radionuclide perfusion techniques for detecting flow-limiting coronary artery disease. researchgate.net
Liver Imaging: Perflubutane is widely used for the characterization and detection of focal liver lesions, including hepatocellular carcinoma (HCC) and metastatic lesions. medtigo.compatsnap.comdrugbank.comresearchgate.netajronline.org It enables parenchyma-specific imaging (Kupffer phase imaging) by being taken up by Kupffer cells in normal hepatic tissue, allowing malignant lesions (which lack Kupffer cells) to appear as contrast defects. ajronline.org This significantly improves the accuracy of diagnosis compared to unenhanced ultrasound and dynamic CT. ajronline.org
Breast Imaging: Perflubutane has also been approved for use in diagnostic ultrasound for focal breast lesions, aiding in the visualization of tumor vasculature and perfusion. researchgate.netresearchgate.net
Pancreatic Imaging: Research indicates the potential of perflubutane-enhanced ultrasound in improving the diagnostic performance for pancreatic masses, including the characterization of pancreatic tumors and cystic masses. mdpi.com
Table 1: Diagnostic Performance of Perflubutane-Enhanced Ultrasound in Focal Liver Lesion Characterization (Phase 3 Study) ajronline.org
| Modality | Correct Diagnosis Rate (%) | p-value (vs. Unenhanced US) | p-value (vs. Dynamic CT) |
| Unenhanced Ultrasound | 68.4 | - | - |
| Contrast-Enhanced US | 88.9 | < 0.001 | 0.008 |
| Dynamic CT | 80.5 | - | - |
While primarily recognized for its diagnostic applications, perfluorocarbons (PFCs), including perflubutane, have also been explored for emerging therapeutic applications. Their high solubility for gases, particularly oxygen, has led to evaluations as oxygen carriers for hypoxic tissues, with some demonstrating significant clinical translation. researchgate.net This property suggests potential in improving the efficacy of certain cancer treatments by addressing tumor hypoxia. researchgate.net
Future Research Trajectories and Unanswered Questions in the Field
Despite its established utility, research into perflubutane continues to evolve, with several future trajectories and unanswered questions guiding ongoing investigations:
Expanded Diagnostic Applications: Further research is exploring the broader application of perflubutane in various organs and conditions beyond its current primary uses. For instance, studies are investigating its role in diagnosing lymph node metastasis in head and neck squamous carcinoma. patsnap.com
Quantitative Imaging and Biomarkers: There is an ongoing focus on developing quantitative assessment methods using perflubutane-enhanced ultrasound to provide more objective and reproducible diagnostic information. This includes evaluating tissue perfusion in conditions like hepatocellular carcinoma and assessing tumor vascularity for predicting therapeutic efficacy. ajronline.orgaacrjournals.org
Combination with Other Modalities: Research is exploring the synergistic use of perflubutane-enhanced ultrasound with other imaging modalities to improve diagnostic accuracy and provide a more comprehensive understanding of disease. ajronline.org
Therapeutic Potential Exploration: While its primary role is diagnostic, the unique properties of perflubutane, particularly its gas-carrying capacity, warrant further investigation into its potential as a therapeutic agent, especially in areas like oxygen delivery to hypoxic tissues and as a component of drug delivery systems. researchgate.netfrontiersin.org
Long-term Efficacy and Comparative Studies: Continued research is needed to establish the long-term efficacy of perflubutane in various clinical settings and to conduct more extensive comparative studies against other established diagnostic techniques to solidify its position and identify optimal use cases. ajronline.org
Understanding Microbubble Dynamics: Further understanding of the precise dynamics and interactions of perflubutane microbubbles within different biological environments could lead to the development of even more advanced contrast agents and targeted therapeutic strategies. frontiersin.org
Potential for Clinical Translation and Patient Benefit
The ongoing research into perflubutane holds significant potential for clinical translation and patient benefit, primarily by enhancing diagnostic capabilities and potentially opening new therapeutic avenues.
Improved Early Detection and Diagnosis: The superior contrast enhancement offered by perflubutane-enhanced ultrasound allows for earlier and more accurate detection and characterization of lesions in organs like the liver and breast. patsnap.comresearchgate.netajronline.org This can lead to earlier intervention and improved patient outcomes, particularly in conditions like liver cancer where early diagnosis is crucial. patsnap.comnih.gov
Reduced Need for Invasive Procedures: By providing highly detailed and accurate imaging, perflubutane-enhanced ultrasound can potentially reduce the need for more invasive diagnostic procedures, such as biopsies, in certain cases, thereby minimizing patient risk and discomfort. researchgate.net
Cost-Effectiveness and Accessibility: Ultrasound, when enhanced with perflubutane, can be a more cost-effective and readily available imaging modality compared to other advanced techniques like MRI or CT, especially for myocardial perfusion imaging. drugbank.compharmaoffer.com This increased accessibility can benefit a wider patient population.
Guidance for Treatment: The real-time visualization of blood flow and tissue perfusion provided by perflubutane allows clinicians to better assess the extent of disease and guide therapeutic interventions, such as radiofrequency ablation (RFA) for hepatocellular carcinoma. patsnap.comnih.gov This can lead to more precise and effective treatments.
Monitoring Treatment Response: Perflubutane-enhanced ultrasound can be used to monitor the effectiveness of treatments by visualizing changes in tumor vascularity and perfusion, allowing for timely adjustments to therapeutic strategies. researchgate.net
New Therapeutic Modalities: The exploration of perflubutane's role in oxygen delivery and drug targeting could lead to novel therapeutic strategies, particularly for conditions characterized by hypoxia, such as solid tumors. researchgate.net
Q & A
Q. How can researchers optimize the preparation of perflubutane microbubble solutions for dynamic contrast-enhanced ultrasonography (DCE-US) in preclinical models?
Methodological Answer: Perflubutane microbubbles are typically reconstituted with sterile water or saline to achieve uniform dispersion. Phantom experiments demonstrate that signal intensity (CI) correlates linearly with microbubble concentration (0.5–5.0 mg/mL), validated via time-intensity curve analysis . To ensure reproducibility, use standardized agitation protocols (e.g., vortexing for 30 seconds) and validate microbubble stability under physiological flow rates using in vitro vascular models.
Q. What experimental parameters are critical for quantifying tissue perfusion indices using perflubutane DCE-US in hepatocellular carcinoma (HCC)?
Methodological Answer: Key parameters include:
- Temporal resolution : High-frame-rate imaging (≥10 fps) to capture rapid arterial-phase enhancement .
- Region-of-interest (ROI) selection : Avoid necrotic areas by co-registering B-mode and contrast-enhanced images.
- Perfusion index calculation : Use time-intensity curves (TIC) with mathematical models (e.g., Patlak plot) to derive metrics like peak intensity, time-to-peak, and washout rate .
- Validation : Compare results with histopathological microvessel density (MVD) to confirm perfusion accuracy .
Q. How should researchers design clinical trials to evaluate perflubutane’s diagnostic performance against MRI or CT for HCC detection?
Methodological Answer:
- Cohort selection : Enroll patients with early-stage HCC (≤2 cm) and stratify by liver function (Child-Pugh score) to account for contrast kinetics variability .
- Blinded analysis : Use independent radiologists to interpret DCE-US and MRI/CT images, with biopsy or surgical resection as the reference standard.
- Statistical power : Address small sample size limitations (common in pilot studies) by conducting meta-analyses of multi-center data .
Advanced Research Questions
Q. How can contradictory findings between perflubutane DCE-US and gadoxetic acid-enhanced MRI (EOB-MRI) in hypovascular HCC be resolved?
Methodological Answer: Discrepancies arise because perflubutane uptake declines later than Gd-EOB-DTPA in early HCC. To reconcile results:
- Multi-modal imaging : Perform simultaneous DCE-US and EOB-MRI in the same cohort, correlating perfusion indices with molecular markers (e.g., VEGF expression) .
- Kinetic modeling : Develop dual-input pharmacokinetic models that account for differences in contrast agent retention and vascular permeability .
Q. What analytical frameworks are suitable for reconciling in vitro toxicity data with in vivo outcomes for perflubutane?
Methodological Answer:
- Evidence synthesis : Systematically review EPA toxicity assessments (e.g., liver enzyme alterations in animal models) and compare with clinical safety data from Phase III trials .
- Dose extrapolation : Use physiologically based pharmacokinetic (PBPK) modeling to predict human toxicity thresholds from rodent studies, adjusting for species-specific metabolic rates .
Q. How can researchers optimize perflubutane’s temporal stability in longitudinal pharmacokinetic studies?
Methodological Answer:
- Microbubble engineering : Test lipid-shell formulations with polyethylene glycol (PEG) coatings to reduce macrophage uptake and prolong circulation time .
- Real-time monitoring : Use high-frequency ultrasound (≥15 MHz) to track microbubble decay rates and validate stability under continuous acoustic exposure .
Q. What methodological challenges arise when using perflubutane to assess treatment response in breast cancer radiofrequency ablation (RFA)?
Methodological Answer:
Q. How can perflubutane’s diagnostic utility be enhanced in detecting early-stage, hypovascular tumors?
Methodological Answer:
- Dual-phase imaging : Acquire both vascular-phase (0–60 sec) and late-phase (10–20 min) images to capture delayed microbubble accumulation in hypovascular lesions .
- Machine learning : Train convolutional neural networks (CNNs) on DCE-US datasets to identify subtle perfusion patterns missed by human observers .
Methodological Pitfalls and Solutions
Q. Why do inter-operator variabilities occur in perflutane DCE-US studies, and how can they be minimized?
Q. What strategies improve the reproducibility of perflubutane-based perfusion indices across heterogeneous patient populations?
- Normalization : Express perfusion indices as ratios to adjacent normal tissue (e.g., tumor-to-liver ratio) to control for inter-patient hemodynamic variability .
- Covariate adjustment : Include variables like body mass index (BMI) and cardiac output in multivariate regression models .
Data Integration and Future Directions
Q. How can perflubutane DCE-US data be integrated with genomic or proteomic biomarkers in HCC research?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
